molecular formula C9H10N4 B15337738 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline

2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B15337738
M. Wt: 174.20 g/mol
InChI Key: UQUYETSXMOOVEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

2-(1-methyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C9H10N4/c1-13-6-11-9(12-13)7-4-2-3-5-8(7)10/h2-6H,10H2,1H3

InChI Key

UQUYETSXMOOVEP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=CC=CC=C2N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6): A Key Intermediate in the Synthesis of Deucravacitinib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, with the CAS number 1609394-10-6, is a pivotal organic compound that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary importance lies in its role as a key intermediate in the synthesis of Deucravacitinib (BMS-986165), a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor.[1][3][4][5] Deucravacitinib has been approved for the treatment of moderate-to-severe plaque psoriasis, representing a novel therapeutic approach for autoimmune diseases.[4][6] This guide provides a comprehensive overview of the properties, synthesis, and safety data of CAS 1609394-10-6, with a focus on its critical application in the manufacturing of Deucravacitinib.

The unique molecular architecture of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, featuring a methoxy group, an aniline moiety, and a methyl-triazole ring, makes it an essential building block.[1] The aniline group, in particular, serves as a crucial reactive handle for coupling with other molecular fragments to construct the complex structure of Deucravacitinib.[1] Understanding the characteristics and handling of this intermediate is paramount for chemists and researchers involved in the development and production of TYK2 inhibitors and other related pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is essential for its effective use in synthesis, purification, and formulation. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1609394-10-6[1][7][8]
Molecular Formula C₁₀H₁₂N₄O[1][9]
Molecular Weight 204.23 g/mol [1][9]
Appearance Light orange to brown solid; Off-white solid[1]
Melting Point 229-232 °C[1]
Boiling Point 437.6 ± 55.0 °C[2]
Density 1.29 ± 0.1 g/cm³[1]
Purity ≥98.0% (HPLC)[1][9]
Solubility Slightly soluble in Dimethyl sulfoxide (DMSO)
pKa (Acidity Coefficient) 3.45 ± 0.10

Role in the Synthesis of Deucravacitinib

The primary utility of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is as a precursor to the benzene-triazole scaffold of Deucravacitinib.[1] The synthesis of Deucravacitinib involves the coupling of this aniline intermediate with a substituted pyridazine core.

A key synthetic transformation is the reaction of the amine group on 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline with a halogenated pyridazine derivative, such as a compound with a chloride leaving group.[1] This nucleophilic aromatic substitution reaction forms the central backbone of the final Deucravacitinib molecule.

Commercial Synthesis of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

A reported commercial-scale synthesis of this intermediate starts from 5-chloro-2-methoxybenzonitrile.[6] The key steps are outlined below:

  • Triazole Formation: 5-Chloro-2-methoxybenzonitrile reacts with N-methylformohydrazide to yield 3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole sulfate.[6]

  • Nitration: The resulting triazole undergoes nitration using nitric acid to produce 3-(5-chloro-2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.[6]

  • Catalytic Hydrogenation: The nitro group is then reduced to an amine via catalytic hydrogenation, yielding 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.[6] This step is critical as it introduces the reactive aniline functionality.

This synthetic pathway has been successfully implemented on a large scale, highlighting its robustness and industrial applicability.[6]

Caption: Commercial synthesis route for CAS 1609394-10-6.

Experimental Protocol: Coupling with the Pyridazine Core

The subsequent step in the Deucravacitinib synthesis involves the coupling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline with a suitable pyridazine derivative. A general representation of this process is the reaction with a compound like 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(trideuteromethyl)pyridazine-3-carboxamide.

Step-by-step methodology:

  • Reaction Setup: In a suitable reactor under an inert atmosphere (e.g., argon), dissolve 6-chloro-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(trideuteromethyl)pyridazine-3-carboxamide in an appropriate solvent such as 1,4-dioxane.[10]

  • Addition of Intermediate: Add 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline to the reaction mixture.

  • Catalyst and Ligand: Introduce a palladium catalyst and a suitable ligand to facilitate the cross-coupling reaction.

  • Base: Add a base to the reaction mixture to neutralize any acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to a specific temperature and stir for a sufficient duration to ensure complete conversion.

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up procedure, which may include filtration, extraction, and washing. The crude product is then purified using techniques like crystallization or column chromatography to yield the desired coupled product, a direct precursor to Deucravacitinib.

Caption: Workflow for the synthesis of a Deucravacitinib precursor.

Safety and Handling

Comprehensive safety data is crucial for the handling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline in a research or industrial setting. The following information is derived from available Safety Data Sheets (SDS).[7]

GHS Hazard Classification
  • Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[7][8]

  • Skin corrosion/irritation (Category 2), H315: Causes skin irritation.[7][8]

  • Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.[7][8]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[7][8]

Precautionary Statements
  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

    • P264: Wash hands thoroughly after handling.[7]

    • P270: Do not eat, drink or smoke when using this product.[7]

    • P271: Use only outdoors or in a well-ventilated area.[7]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • Response:

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

    • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[7]

    • P405: Store locked up.[7]

  • Disposal:

    • P501: Dispose of contents/container in accordance with local regulations.[7]

Personal Protective Equipment (PPE)
  • Eye Protection: Safety goggles with side-shields.[7]

  • Hand Protection: Protective gloves (e.g., butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended for anilines; nitrile gloves may not be suitable).[7][11]

  • Skin and Body Protection: Impervious clothing and a fully-buttoned lab coat.[7][11]

  • Respiratory Protection: A suitable respirator should be used if engineering controls are inadequate.[7]

Storage and Handling Recommendations
  • Store in a secured, cool, and well-ventilated area away from direct sunlight and ignition sources.[11]

  • Keep containers tightly closed when not in use.[7][11]

  • Avoid contact with incompatible materials such as strong oxidizers, strong acids, and strong bases.[11]

  • Confine all work with this compound to a properly functioning certified laboratory chemical fume hood.[11]

Conclusion

2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6) is a compound of significant industrial relevance, primarily serving as a cornerstone intermediate in the synthesis of the TYK2 inhibitor, Deucravacitinib. Its well-defined physicochemical properties and established synthetic routes underscore its importance in the pharmaceutical manufacturing landscape. A thorough understanding of its chemical behavior, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in drug development and production. The continued demand for novel autoimmune disease therapies will likely sustain the importance of this key intermediate in the years to come.

References

  • Unibest Industrial Co., Ltd. (2024, July 29). CAS No. 1609394-10-6, Deucravacitinib intermediate. Retrieved from Unibest Industrial Co., Ltd. website.
  • Liu, W., Mao, Y., Chen, J., & Yan, X. (2025, March 11). New and Convergent Synthesis of Deucravacitinib. Taylor & Francis Online.
  • K. M. PHARMA SOLUTION PRIVATE LIMITED. (n.d.). MSDS - Deucravacitinib Impurity 10. Retrieved from K. M.
  • European Patent Office. (2025, April 16). PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB (EP 4538259 A1).
  • Shanghai Haohong Scientific Co., Ltd. (2024, July 29). Safety Data Sheet.
  • Google Patents. (n.d.). WO2024017150A1 - Method for synthesizing deucravacitinib.
  • Google Patents. (n.d.).
  • Combi-Blocks, Inc. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • ResearchGate. (n.d.).
  • Protheragen. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Benchchem. (n.d.). The Development of Deuterated Deucravacitinib.
  • ResearchGate. (n.d.). Synthesis of deucravacitinib (98).
  • ChemicalBook. (n.d.). 1609394-10-6(2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline).
  • Washington State University. (n.d.).
  • Simson Pharma Limited. (n.d.). Deucravacitinib Impurity 10 | CAS No- 1609394-10-6.
  • New Drug Approvals. (2021, July 13). DEUCRAVACITINIB.
  • Sigma-Aldrich. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • Loba Chemie. (n.d.). ANILINE EXTRA PURE.
  • BLDpharm. (n.d.). 1609394-10-6|2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline.
  • MedKoo Biosciences. (n.d.). Deucravacitinib Synthetic Routes.
  • Appretech Scientific Limited. (n.d.). 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from Appretech Scientific Limited website.

Sources

1-Methyl-1,2,4-triazole aniline derivatives literature

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1-Methyl-1,2,4-Triazole Aniline Derivatives in TYK2 Inhibition

Part 1: Executive Summary

The 1-methyl-1,2,4-triazole aniline scaffold has emerged as a premier pharmacophore in modern immunology and inflammation therapeutics. Its significance is anchored by its role as the critical "head group" in Deucravacitinib (BMS-986165) , the first-in-class allosteric inhibitor of Tyrosine Kinase 2 (TYK2) .

Unlike traditional Janus Kinase (JAK) inhibitors that target the conserved ATP-binding catalytic domain (JH1)—often leading to off-target toxicity (e.g., JAK1/2/3 related cytopenias)—derivatives of this scaffold bind to the JH2 pseudokinase regulatory domain .[1][2][3] This guide details the synthetic architecture, process chemistry, and structural biology mechanism that allows this specific aniline derivative to stabilize TYK2 in an auto-inhibited state, delivering exquisite selectivity (>100-fold) over homologous kinases.

Part 2: The Core Scaffold

Target Molecule: 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS: 1609394-10-6 Role: Key Intermediate for Deucravacitinib (Sotyktu™)

Structural Properties & Rationale[4][5][6][7]
  • 1-Methyl-1,2,4-Triazole: Acts as a hydrogen-bond acceptor and dipole driver. Its specific N1-methylation is critical for fitting into the hydrophobic cleft of the JH2 domain without incurring steric clash with the "alanine pocket" (Ala671).

  • Aniline Moiety: Provides the nucleophilic nitrogen for the subsequent C-N coupling to the pyridazine core. The amino group is positioned meta to the triazole and ortho to the methoxy group, creating a pre-organized conformation via intramolecular hydrogen bonding.

  • Methoxy Group: Induces a conformational lock, forcing the aniline and triazole rings into a semi-planar arrangement that minimizes the entropic penalty upon binding to the protein.

Part 3: Synthetic Architectures & Process Chemistry

The synthesis of this scaffold requires high regiocontrol to ensure the methyl group is installed at the N1 position of the triazole. The industrial route focuses on a "Nitro-Reduction" strategy.

Workflow Diagram: Commercial Scale Synthesis

SynthesisRoute Start 3-Amino-2-methoxy benzoic acid derivative Inter1 N'-Nitro-amidine Intermediate Start->Inter1 Activation Cyclo Cyclocondensation (Methylhydrazine) Inter1->Cyclo Regioselective Ring Closure NitroTriazole 3-(2-methoxy-3-nitrophenyl) -1-methyl-1,2,4-triazole Cyclo->NitroTriazole Reduction Hydrogenation (H2, Pd/C) NitroTriazole->Reduction MeOH, NaHCO3 45°C Aniline TARGET SCAFFOLD: 2-methoxy-3-(1-methyl -1,2,4-triazol-3-yl)aniline Reduction->Aniline Coupling Pd-Catalyzed C-N Coupling Aniline->Coupling + Chloropyridazine Drug Deucravacitinib (BMS-986165) Coupling->Drug

Figure 1: Commercial process flow for the synthesis of the 1-methyl-1,2,4-triazole aniline scaffold.

Detailed Protocol: Hydrogenation of the Nitro-Precursor

Context: This step converts the stable nitro-intermediate into the reactive aniline scaffold.

Reagents:

  • Substrate: 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Compound 6)[4]

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol (MeOH)

  • Base: Sodium Bicarbonate (NaHCO₃) - Critical for suppressing side reactions.

Step-by-Step Methodology:

  • Charging: To a high-pressure reactor flushed with nitrogen, charge Methanol (8.0 vol) and the Nitro-Triazole substrate (1.0 wt).

  • Catalyst Addition: With strict exclusion of oxygen (safety critical), add NaHCO₃ (2.0 equiv) and Pd/C catalyst (0.02 wt).

  • Hydrogenation: Pressurize the reactor with Hydrogen gas (40–50 psi).

  • Reaction: Age at 20°C for 6 hours, then ramp temperature to 45°C. Stir until HPLC indicates <0.5% starting material remaining.

  • Work-up: Flush reactor with nitrogen. Filter the crude mixture to remove Pd/C. Rinse the filter cake with Methanol.

  • Isolation: Distill the filtrate under vacuum to reduced volume (2.5 vol). Add Water (10 vol) and distill again to swap solvents.

  • Crystallization: Heat to 70°C, add Brine (25 wt%), and agitate. Cool slowly to 0°C to precipitate the product.

  • Yield: Filter and dry to obtain the target aniline as an off-white solid (Typical Yield: ~88%, Purity: >99%).

Part 4: Mechanism of Action & SAR

The 1-methyl-1,2,4-triazole aniline is not just a linker; it is the "allosteric key."

Allosteric Binding Logic (JH2 Domain)

Unlike ATP-competitive inhibitors that bind to the active site (JH1), this scaffold binds to the JH2 pseudokinase domain .[1][2] This domain normally exerts an auto-inhibitory effect on the catalytic JH1 domain.[3] By binding here, the molecule "glues" the regulatory domain in place, preventing the conformational shift required for kinase activation.[1][3]

Structural Biology (PDB: 6NZP)[6][9][10]
  • The Triazole Ring: Sits in a shallow pocket formed by Val690 and Glu688. The N2 and N4 nitrogens of the triazole ring participate in water-mediated hydrogen bonding networks that stabilize the inactive conformation.

  • The Methyl Group: The N1-methyl group is positioned towards a solvent-exposed region but makes critical van der Waals contacts that enforce the correct orientation of the phenyl ring.

  • Selectivity: The JH2 domain sequence is far less conserved across the JAK family than the JH1 ATP pocket. The specific shape complementarity of the 2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl) motif is highly specific to TYK2, resulting in minimal binding to JAK1, JAK2, or JAK3.

Mechanism Diagram

MOA cluster_drug Drug Action Cytokine Cytokine (IL-12/IL-23) Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2_Inactive TYK2 (Auto-Inhibited) Receptor->TYK2_Inactive Recruitment TYK2_Active TYK2 (Active Kinase) TYK2_Inactive->TYK2_Active Conformational Change (BLOCKED) STAT STAT Phosphorylation TYK2_Active->STAT Scaffold 1-Methyl-1,2,4-Triazole Aniline Scaffold JH2 JH2 Pseudokinase Domain Scaffold->JH2 High Affinity Binding (Allosteric Lock) JH2->TYK2_Inactive Stabilizes Inactive State JH1 JH1 Catalytic Domain Inflammation Psoriasis/Lupus Pathology STAT->Inflammation

Figure 2: Allosteric inhibition mechanism.[2][3][5] The scaffold binds JH2, preventing the transition to the active kinase state.

Part 5: Quantitative Data Summary

ParameterValueContext
Target TYK2 JH2 DomainPseudokinase (Regulatory)
Ki (Binding) 0.02 nMExtremely high affinity
Selectivity >2000-fold vs JAK1-3Driven by allosteric site divergence
IC50 (Cellular) 2–14 nMIL-12/IL-23 signaling inhibition
Synthesis Yield ~88%Optimized hydrogenation step
Purity (HPLC) >99%Commercial grade specification

References

  • Wrobleski, S. T., et al. (2019).[6] Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. Journal of Medicinal Chemistry. [7][6]

  • Treitler, D. S., et al. (2022). Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. Organic Process Research & Development.

  • Khan, J. A. (2019).[6] Crystal Structure of Tyrosine Kinase 2 JH2 (Pseudo Kinase Domain) Complexed with Compound-11. RCSB Protein Data Bank (PDB 6NZP).

  • Chugh, P. K., et al. (2022). Deucravacitinib for the Treatment of Psoriatic Disease. Drugs.

  • ChemicalBook. (2025). Synthesis and Properties of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6).

Sources

The Ortho-Triazolyl Aniline Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pharmacophore

The ortho-triazolyl aniline scaffold, a unique molecular architecture featuring a triazole ring positioned ortho to an aniline moiety, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] This privileged structure is not merely a synthetic curiosity but a testament to the power of strategic molecular design in achieving potent and selective biological activity. The triazole ring, a five-membered heterocycle with three nitrogen atoms, imparts a favorable combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, which enhance interactions with biological targets.[3][4] When coupled with an aniline ring at the ortho position, the resulting scaffold gains a specific conformational rigidity and electronic distribution that has proven highly effective in modulating the function of various enzymes and receptors implicated in a spectrum of human diseases.

This technical guide provides a comprehensive exploration of the biological activities associated with the ortho-triazolyl aniline scaffold. Moving beyond a mere catalog of findings, this document delves into the synthetic strategies employed to access this core, the nuanced mechanisms of action that underpin its therapeutic effects, and the critical structure-activity relationships (SAR) that guide the optimization of lead compounds. Detailed experimental protocols and visual representations of key pathways are provided to empower researchers in their quest to harness the full potential of this remarkable scaffold.

Synthetic Strategies: Accessing the Ortho-Triazolyl Aniline Core

The synthesis of ortho-triazolyl aniline derivatives is a critical first step in their biological evaluation. A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and the specific triazole isomer (1,2,3-triazole or 1,2,4-triazole).

A common and versatile approach involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to construct the 1,2,3-triazole ring.[5] This reaction offers high yields, mild reaction conditions, and exceptional regioselectivity, making it ideal for the synthesis of diverse compound libraries.

Alternatively, the construction of the 1,2,4-triazole ring often involves the condensation of hydrazides with appropriate reagents.[6] For instance, reacting a hydrazide with an orthoester in the presence of an acid catalyst can yield the desired triazole core.

A generalized synthetic pathway to access the ortho-triazolyl aniline scaffold is depicted below. This workflow highlights the key transformations and intermediates, providing a conceptual framework for the synthesis of these compounds.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate cluster_3 Final Product Substituted_Aniline Ortho-substituted Aniline Derivative Cycloaddition Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Substituted_Aniline->Cycloaddition Introduction of Azide/Alkyne Condensation Condensation/Cyclization Reactions Substituted_Aniline->Condensation Formation of Hydrazide Azide_or_Alkyne Azide or Alkyne Precursor Azide_or_Alkyne->Cycloaddition Protected_Scaffold Protected Ortho-Triazolyl Aniline Cycloaddition->Protected_Scaffold Condensation->Protected_Scaffold Final_Compound Ortho-Triazolyl Aniline Derivative Protected_Scaffold->Final_Compound Deprotection/Modification Anticancer_Mechanism Scaffold Ortho-Triazolyl Aniline Scaffold RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Scaffold->RTK Binds to ATP-binding site Signaling Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling Activation ATP ATP ATP->RTK Normal Substrate Proliferation Tumor Cell Proliferation Signaling->Proliferation Angiogenesis Angiogenesis Signaling->Angiogenesis Anti_inflammatory_Mechanism Stimulus Inflammatory Stimulus COX Cyclooxygenase (COX) Enzymes Stimulus->COX Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Stimulus->Cytokines Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Scaffold Ortho-Triazolyl Aniline Scaffold Scaffold->COX Inhibition Scaffold->Cytokines Modulation

Sources

Navigating the Synthesis of Deucravacitinib: A Technical Guide to Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Deucravacitinib, a first-in-class, oral, selective tyrosine kinase 2 (TYK2) inhibitor, represents a significant advancement in the treatment of moderate-to-severe plaque psoriasis and other immune-mediated diseases. Its unique allosteric inhibition mechanism, targeting the regulatory pseudokinase (JH2) domain of TYK2, offers high selectivity and a favorable safety profile compared to pan-Janus kinase (JAK) inhibitors. The intricate synthesis of this deuterated molecule relies on the precise assembly of key chemical building blocks. This technical guide provides an in-depth overview of the chemical identifiers and structural significance of two pivotal intermediates in the manufacturing of Deucravacitinib.

The Core Building Blocks: Unraveling the Identity of Critical Intermediates

The synthesis of Deucravacitinib is a multi-step process that involves the strategic coupling of distinct molecular scaffolds. Among the various precursors, two intermediates are of paramount importance, forming the core structure of the final active pharmaceutical ingredient (API). While nomenclature can vary between synthetic routes and manufacturers, this guide will focus on the essential chemical characteristics of these compounds, which we will refer to based on their chemical names to avoid ambiguity.

Key Intermediate 1: The Benzene-Triazole Scaffold

This intermediate provides the crucial 2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)aniline moiety, which is a key pharmacophoric element responsible for the selective interaction with the TYK2 pseudokinase domain.

Chemical IdentifierValue
Compound Name 2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)aniline
CAS Number 1609394-10-6[1][2][3]
IUPAC Name 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline[3][4]
Chemical Formula C10H12N4O[1][2][3]
Molecular Weight 204.23 g/mol [1][3]
SMILES CN1C=NC(=N1)C2=C(C(=CC=C2)N)OC[3]
InChI InChI=1S/C10H12N4O/c1-14-6-12-10(13-14)7-4-3-5-8(11)9(7)15-2/h3-6H,11H2,1-2H3[3]
InChIKey FIAZRZSVFOMYSD-UHFFFAOYSA-N[3]
Physical Form Off-white solid[1]
Key Intermediate 2: The Pyridazine Core

This dichlorinated pyridazine derivative serves as the central scaffold to which the other components of the Deucravacitinib molecule are attached. The ethyl ester form is a common precursor in many synthetic routes.

Chemical IdentifierValue
Compound Name ethyl 4,6-dichloropyridazine-3-carboxylate
CAS Number 679406-03-2
IUPAC Name ethyl 4,6-dichloropyridazine-3-carboxylate[5]
Chemical Formula C7H6Cl2N2O2[5]
Molecular Weight 221.04 g/mol [5]
SMILES CCOC(=O)C1=NN=C(C=C1Cl)Cl[5]
InChI InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3[5]
InChIKey MOWPWJUYSRHMHS-UHFFFAOYSA-N[5]

Synthetic Pathway and the Role of Intermediates

The convergence of these key intermediates is a critical juncture in the synthesis of Deucravacitinib. The general synthetic strategy involves the nucleophilic aromatic substitution of one of the chlorine atoms on the pyridazine core by the aniline nitrogen of the benzene-triazole scaffold. This is followed by amidation and subsequent reaction to introduce the cyclopropanecarboxamide and the deuterated methylamide moieties.

G cluster_0 Key Intermediate 1 cluster_1 Key Intermediate 2 cluster_2 Coupling and Further Functionalization KI1 2-methoxy-3-(1-methyl- 1,2,4-triazol-3-yl)aniline (CAS: 1609394-10-6) Coupled_Product Coupled Intermediate KI1->Coupled_Product Nucleophilic Aromatic Substitution KI2 ethyl 4,6-dichloropyridazine- 3-carboxylate (CAS: 679406-03-2) KI2->Coupled_Product Deucravacitinib Deucravacitinib Coupled_Product->Deucravacitinib Amidation & Cyclopropanation

Caption: Convergent synthesis of Deucravacitinib highlighting the coupling of key intermediates.

Experimental Protocols: A Glimpse into the Synthesis

The following are generalized, illustrative protocols for the synthesis of the key intermediates, based on publicly available information. These are not exhaustive and should be adapted and optimized based on laboratory conditions and safety protocols.

Synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Principle: This protocol outlines a common method for the synthesis of the benzene-triazole scaffold, often involving a reduction of a nitro group to an aniline.

Step-by-Step Methodology:

  • Starting Material: A suitable precursor, such as a nitro-substituted benzene derivative, is reacted to form the triazole ring.

  • Hydrogenation: The nitro-substituted intermediate is dissolved in a suitable solvent like methanol.

  • Catalyst Addition: A palladium on carbon (Pd/C) catalyst is added to the reaction mixture.

  • Reaction Conditions: The mixture is subjected to a hydrogen atmosphere at a controlled pressure and temperature until the reaction is complete, which can be monitored by techniques like TLC or HPLC.

  • Work-up and Purification: The catalyst is removed by filtration. The solvent is then removed under reduced pressure, and the crude product is purified, often through recrystallization or column chromatography, to yield the final aniline product.[6]

Synthesis of ethyl 4,6-dichloropyridazine-3-carboxylate

Principle: This protocol describes the chlorination of a dihydroxypyridazine precursor to yield the dichlorinated pyridazine core.

Step-by-Step Methodology:

  • Starting Material: Ethyl 4,6-dihydroxypyridazine-3-carboxylate is used as the starting material.

  • Chlorination: The starting material is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3).

  • Reaction Conditions: The reaction is typically heated to a high temperature (e.g., 100°C) for several hours to ensure complete conversion.

  • Work-up and Purification: Excess chlorinating agent is removed, often by distillation under reduced pressure. The crude product is then carefully quenched with ice water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated. The final product is purified by column chromatography.[7]

Conclusion

The successful synthesis of Deucravacitinib is a testament to the advancements in modern medicinal chemistry. A thorough understanding of the chemical properties and synthetic routes of its key intermediates is fundamental for process optimization, impurity profiling, and ensuring the quality and efficacy of the final drug product. This guide provides a foundational understanding of two such critical intermediates, offering valuable insights for professionals in the field of drug development and manufacturing.

References

  • Unibest Industrial Co., Ltd. CAS No. 1609394-10-6, Deucravacitinib intermediate. [Link]

  • SSpharma India. Deucravacitinib | 1609394-10-6 Intermediate Details. [Link]

  • PubChem. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. [Link]

  • PubChem. Ethyl 4,6-dichloropyridazine-3-carboxylate. [Link]

Sources

Methodological & Application

Scalable synthesis of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline CAS: 1609394-10-6 Primary Application: Key intermediate for Deucravacitinib (BMS-986165), a selective TYK2 inhibitor used in autoimmune therapies.[1]

The Engineering Challenge: The synthesis of 1,2,4-triazoles linked to electron-rich aromatic systems presents two primary scale-up hurdles:

  • Regioselectivity: Constructing the 1-methyl-1,2,4-triazole ring attached at the C3 position to the phenyl ring, while ensuring the methyl group is exclusively at the N1 position (vs. N2 or N4 isomers).

  • Safety Profile: The reduction of the nitro precursor involves highly exothermic hydrogenation, and the triazole formation often utilizes hydrazine derivatives, which are high-energy, toxic reagents.

Selected Route Strategy: The "Amide Activation" Pathway While various routes exist, the most robust scalable protocol involves the transformation of 2-methoxy-3-nitrobenzamide via N-acylformamidine intermediates. Unlike direct coupling methods (e.g., Suzuki), this linear construction offers superior cost-efficiency and impurity control.

  • Step 1: Activation of 2-methoxy-3-nitrobenzamide with DMF-DMA.

  • Step 2: Cyclization with Methylhydrazine (controlled pH).

  • Step 3: Catalytic Hydrogenation of the nitro group.

Part 2: Detailed Experimental Protocols

Module A: Construction of the Triazole Ring

Objective: Convert 2-methoxy-3-nitrobenzamide to 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.

Reagents & Materials:

  • 2-Methoxy-3-nitrobenzamide (Starting Material)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)

  • Methylhydrazine (1.2 equiv) [DANGER: TOXIC/FLAMMABLE ]

  • Acetic Acid (AcOH) (Solvent/Catalyst)

  • Dichloromethane (DCM) or 2-MeTHF (Extraction)

Protocol:

  • Formamidine Formation:

    • Charge a glass-lined reactor with 2-methoxy-3-nitrobenzamide (1.0 wt) and DMF-DMA (1.5 equiv).

    • Heat the suspension to 60–65°C for 2–3 hours. The reaction proceeds via the condensation of the amide nitrogen with the acetal, releasing methanol.

    • In-Process Control (IPC): Monitor by HPLC for the disappearance of benzamide and formation of the N-((dimethylamino)methylene)-2-methoxy-3-nitrobenzamide intermediate.

    • Concentration: Distill off excess DMF-DMA and methanol under reduced pressure to yield the crude acylformamidine oil.

  • Cyclization (Critical Regioselectivity Step):

    • Dissolve the oily residue in Acetic Acid (5.0 vol). Cool the solution to 0–5°C .

    • Slow Addition: Slowly charge Methylhydrazine (1.2 equiv) over 60 minutes, maintaining internal temperature <10°C. Note: Exothermic reaction.

    • Allow the mixture to warm to 20–25°C and age for 2 hours.

    • Heat to 50–60°C for 3 hours to drive the dehydration and ring closure.

    • Mechanism:[1][2][3] The acetic acid environment protonates the intermediate, directing the more nucleophilic nitrogen of methylhydrazine (

      
      ) to attack the specific electrophilic center, favoring the 1-methyl  isomer over the 2-methyl isomer.
      
  • Workup:

    • Concentrate the acetic acid solution under vacuum.

    • Dilute with water and neutralize with aqueous NaHCO3 or NaOH to pH 8.

    • Extract with DCM or EtOAc. Wash organics with brine.[4]

    • Crystallization: Swap solvent to Isopropanol (IPA) or Ethanol and cool to 0°C to crystallize the nitro-triazole intermediate.

    • Yield Target: 75–85%.

Module B: Nitro Reduction to Aniline

Objective: Reduction of the nitro group to the target aniline without reducing the triazole ring or removing the methyl group.

Reagents:

  • 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole (Precursor)

  • 10% Palladium on Carbon (Pd/C) (50% water wet)[5][4]

  • Methanol (Solvent)[5]

  • Sodium Bicarbonate (NaHCO3) (Additive to suppress side reactions)

  • Hydrogen Gas (

    
    )
    

Protocol:

  • Reactor Setup:

    • In a high-pressure hydrogenation reactor (Hastelloy or SS316), charge Methanol (8.0 vol) and the Nitro-triazole precursor (1.0 wt).

    • Add NaHCO3 (0.6 wt, ~2.0 equiv).[5][4] Why? Basic conditions prevent the potential poisoning of the catalyst by triazole nitrogens and suppress defluorination if fluorine substituents were present (standard BMS protocol for this class).

    • Inert the vessel with Nitrogen (

      
      ) x 3 cycles.
      
    • Charge 10% Pd/C (0.02 wt dry basis).[5][4]

  • Hydrogenation:

    • Pressurize with

      
       to 3.0 bar (45 psi) .
      
    • Maintain temperature at 20–25°C for the initial 6 hours (control initial exotherm).

    • Increase temperature to 45°C and hold until HPLC shows <0.1% starting material.

  • Isolation:

    • Filter the catalyst warm through a bed of Celite or activated carbon filter. Wash with Methanol.[5][4]

    • Solvent Swap: Distill the filtrate to ~2.5 vol. Add Water (10 vol) and distill again to remove MeOH.

    • Product Precipitation: The product crystallizes from the aqueous phase.

    • Heat to 70°C, add Brine (25%), then cool slowly to 0°C.

    • Filter the off-white solid and dry under vacuum at 45°C.

Target Specifications:

  • Yield: >88% (Step B).

  • Purity: >99.0% (HPLC).

  • Appearance: Off-white to pale yellow solid.

Part 3: Process Logic & Visualization

Reaction Pathway Diagram

SynthesisRoute SM 2-Methoxy-3-nitrobenzamide (Starting Material) Inter1 N-Acylformamidine Intermediate SM->Inter1 Condensation Inter2 3-(2-Methoxy-3-nitrophenyl)- 1-methyl-1,2,4-triazole Inter1->Inter2 Regioselective Ring Closure Product 2-Methoxy-3-(1-methyl-1H- 1,2,4-triazol-3-yl)aniline (Target API Intermediate) Inter2->Product Hydrogenation R1 1. DMF-DMA, 65°C (Activation) R2 2. Methylhydrazine, AcOH (Cyclization) R3 3. H2, Pd/C, MeOH (Reduction)

Caption: Linear synthesis showing the activation of the amide, regioselective triazole formation, and final nitro reduction.

Critical Control Points (CCP) Table
StepParameterSetpointScientific Rationale
1 DMF-DMA Stoichiometry 1.5 – 2.0 equivExcess ensures complete conversion of amide; residual DMF-DMA is easily removed via distillation.
2 Cyclization Temp <10°C (Addition)Methylhydrazine addition is exothermic. Low temp prevents "runaway" and improves regioselectivity (N1 vs N2).
2 Solvent (AcOH) Glacial Acetic AcidAcidic media promotes the formation of the 1-methyl isomer by protonating the intermediate, directing nucleophilic attack.
3 Catalyst Removal <10 ppm PdResidual Pd can complex with the triazole/aniline, affecting downstream coupling in API synthesis.

Part 4: Safety & Handling (E-E-A-T)

1. Methylhydrazine Hazard Management:

  • Toxicity: Methylhydrazine is a potent alkylating agent and suspected carcinogen. It has a low flash point and wide explosive limits.[6]

  • Engineering Control: All transfers must occur in a closed system (pressure transfer) under nitrogen. Scrubber systems using dilute bleach (sodium hypochlorite) must be active to neutralize off-gassing vapors.

2. Hydrogenation Safety:

  • Class 1 Div 1 Environment: The reduction uses Hydrogen (flammable) and Methanol (flammable). Grounding of all vessels is mandatory to prevent static discharge.

  • Thermal Runaway: The reduction of the nitro group releases ~500 kJ/mol. The initial 6 hours at 20°C is a "thermal soak" to allow the reaction to initiate slowly before heating.

Part 5: References

  • Bristol-Myers Squibb Company. (2016). Amide-substituted heterocyclic compounds useful as modulators of IL-12, IL-23 and/or IFN alpha responses. U.S. Patent No.[1] 9,505,748.[1]

  • Wrobleski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165.[7] Journal of Medicinal Chemistry, 62(20), 8973–8995.

  • Eastgate, M. D., et al. (2020). Process for the preparation of crystalline forms of BMS-986165. U.S. Patent Application 2020/0239449.[1]

  • ChemicalBook. (2025).[4][8] 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Synthesis and Properties.

Sources

Application Notes & Protocols for the Methylation of 1H-1,2,4-triazol-3-yl aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methylation in Triazole-Based Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its presence in a wide array of clinically significant drugs due to its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1] The compound 1H-1,2,4-triazol-3-yl aniline represents a valuable scaffold, combining the triazole ring with an aniline moiety, making it a versatile starting point for the synthesis of novel therapeutic agents.

Methylation of this scaffold is a critical synthetic transformation. The addition of a methyl group can profoundly alter a molecule's pharmacological profile, including its binding affinity for biological targets, solubility, membrane permeability, and metabolic pathways. However, the methylation of 1H-1,2,4-triazol-3-yl aniline is not a trivial undertaking. The molecule presents multiple nucleophilic nitrogen centers, leading to a significant chemical challenge: controlling regioselectivity.

The Core Challenge: Regioselectivity in the Methylation of 1H-1,2,4-triazol-3-yl aniline

The substrate contains four potential sites for methylation: the N1, N2, and N4 positions of the triazole ring, and the exocyclic amino group of the aniline moiety. The distribution of the resulting regioisomers is highly dependent on a multitude of factors including the choice of methylating agent, base, solvent, and reaction temperature.[2][3]

The triazole ring exists in tautomeric forms, and its N-H proton is generally the most acidic site, making it the most likely position for initial deprotonation and subsequent methylation.[1] However, the relative nucleophilicity of the N1, N2, and N4 positions can be subtly influenced by the electronic effects of the aniline substituent. Furthermore, the aniline nitrogen, while less acidic, remains a potent nucleophile capable of reacting, particularly under neutral or weakly basic conditions. Understanding and controlling these competing pathways is paramount for the synthesis of a single, desired isomer.

Caption: Potential regioisomers from the methylation of 1H-1,2,4-triazol-3-yl aniline.

Strategic Selection of Methylating Reagents

The choice of methylating agent is a critical first step that dictates the required reaction conditions and often influences the regiochemical outcome. The ideal reagent should offer a balance of reactivity, selectivity, safety, and operational simplicity.

ReagentFormulaKey CharacteristicsAdvantagesDisadvantages
Methyl Iodide CH₃IHighly reactive SN2 electrophile.High reactivity allows for lower temperatures; well-established protocols exist.[4]Highly toxic, volatile, and a suspected carcinogen; requires careful handling.
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Potent and efficient methylating agent.Cost-effective and highly reactive.Extremely toxic and corrosive; requires stringent safety protocols.
Trimethyl Phosphate (TMP) (CH₃)₃PO₄Milder, less toxic methylating agent.Significantly lower toxicity; suitable for milder reaction conditions.[5]Lower reactivity requires higher temperatures or longer reaction times.[5]
Dimethyl Carbonate (DMC) (CH₃)₂CO₃"Green" methylating reagent.Non-toxic, biodegradable, and environmentally benign.[6]Often requires catalytic activation and higher temperatures/pressures.[6]

For drug discovery applications where safety and scalability are concerns, milder reagents like Trimethyl Phosphate (TMP) are increasingly preferred. However, for initial small-scale synthesis and optimization, the high reactivity of Methyl Iodide remains a valuable tool.

Experimental Workflows and Protocols

The general workflow for methylation involves careful selection of reagents, controlled reaction execution, and rigorous purification and characterization to ensure the desired isomer is obtained.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Work-up & Analysis Reagent 1. Reagent Selection (Reagent, Base, Solvent) Glassware 2. Glassware Preparation (Dry, Inert Atmosphere) Reagent->Glassware Deprotonation 3. Deprotonation (Addition of Base) Glassware->Deprotonation Methylation 4. Methylation (Addition of Reagent) Deprotonation->Methylation Monitoring 5. Reaction Monitoring (TLC, LC-MS) Methylation->Monitoring Workup 6. Quenching & Extraction Monitoring->Workup Purification 7. Purification (Chromatography) Workup->Purification Characterization 8. Structural Confirmation (NMR, HRMS) Purification->Characterization

Caption: General experimental workflow for the N-methylation of heterocyclic amines.

Protocol 1: Classical Methylation using Methyl Iodide (CH₃I)

This protocol utilizes a strong base to deprotonate the triazole ring, followed by reaction with the highly electrophilic methyl iodide. This method often favors methylation on the triazole ring over the aniline amine.

Materials:

  • 1H-1,2,4-triazol-3-yl aniline (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Methyl Iodide (CH₃I) (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Safety Precautions:

  • Methyl Iodide is highly toxic and volatile. All operations must be conducted in a certified chemical fume hood. Wear appropriate PPE, including gloves and safety glasses.

  • Sodium hydride reacts violently with water. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • Reaction Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 1H-1,2,4-triazol-3-yl aniline (1.0 equiv).

  • Dissolution: Add anhydrous DMF to the flask via syringe to dissolve the starting material (concentration approx. 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equiv) portion-wise over 15 minutes. Effervescence (H₂ gas) will be observed. Allow the resulting slurry to stir at 0 °C for 30-45 minutes.

  • Methylation: Add methyl iodide (1.2 equiv) dropwise to the reaction mixture at 0 °C using the dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired methylated isomer(s).

Protocol 2: Mild and Selective Methylation using Trimethyl Phosphate (TMP)

This protocol offers a safer alternative to traditional alkyl halides, using the less toxic trimethyl phosphate in combination with a mild base.[5] This method can offer different regioselectivity and is more amenable to substrates with sensitive functional groups.

Materials:

  • 1H-1,2,4-triazol-3-yl aniline (1.0 equiv)

  • Calcium hydroxide (Ca(OH)₂) (1.5 equiv)

  • Trimethyl phosphate (TMP) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a sealable reaction tube equipped with a magnetic stir bar, combine 1H-1,2,4-triazol-3-yl aniline (1.0 equiv), calcium hydroxide (1.5 equiv), and anhydrous DMF (to achieve a concentration of approx. 1.0 M).

  • Addition of Methylating Agent: Add trimethyl phosphate (2.0 equiv) to the suspension.

  • Heating: Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Reaction Progression: Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Rinse the filter cake with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract three times with dichloromethane.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the methylated product(s).

Characterization and Validation

The unambiguous identification of the resulting regioisomer is crucial.

  • NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY): This is the primary tool for structure elucidation. For example, in ¹H NMR, the chemical shift of the methyl group and the coupling patterns of the triazole and aniline protons can help distinguish between isomers. NOESY experiments can show through-space correlations between the newly introduced methyl group and nearby protons, confirming its position.[3]

  • High-Resolution Mass Spectrometry (HRMS): Confirms the molecular formula of the product.

  • Single-Crystal X-ray Diffraction: Provides definitive proof of structure and regiochemistry if a suitable crystal can be obtained.[2]

Troubleshooting

ProblemPossible CauseSuggested Solution
No Reaction / Low Conversion Insufficiently strong base; low temperature; inactive reagent.Use a stronger base (e.g., NaH instead of K₂CO₃); increase reaction temperature; use fresh methylating agent.
Mixture of Isomers Reaction conditions are not selective.Screen different bases and solvents. Lowering the temperature may increase selectivity. Consider a protecting group strategy.
Di- or Polymethylation Excess methylating agent; reaction time too long.Use a stoichiometric amount of methylating agent (1.0-1.2 equiv); monitor the reaction closely and stop it upon consumption of the starting material.
Reaction on Aniline -NH₂ Conditions favor aniline nucleophilicity.Use a strong, non-nucleophilic base to selectively deprotonate the more acidic triazole N-H. Alternatively, protect the aniline amine (e.g., as a Boc-carbamate) before methylation.

Conclusion

The methylation of 1H-1,2,4-triazol-3-yl aniline is a synthetically important but challenging reaction due to the issue of regioselectivity. A successful outcome hinges on the careful and informed selection of the methylating agent, base, and solvent. While classical methods using highly reactive reagents like methyl iodide provide a robust route, milder and safer alternatives such as trimethyl phosphate are becoming increasingly valuable, particularly in a drug development context. Each protocol must be followed by rigorous purification and detailed spectroscopic analysis to ensure the identity of the final product. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to controllably modify this valuable heterocyclic scaffold.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • Das, S., et al. (2013). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source. Nature Protocols. Available at: [Link]

  • Li, Y., et al. (2020). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)–Ca(OH)2 Combination. The Journal of Organic Chemistry. Available at: [Link]

  • Shawali, A.S., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]

  • Das, S., et al. (2013). N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO 2 as carbon source. Nature Protocols. Available at: [Link]

  • Sergiy, T., et al. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications. Available at: [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic route to the preparation of the 1,2,4-triazole compounds. Retrieved from [Link]

  • Wang, Y., et al. (2020). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Request PDF on ResearchGate. Available at: [Link]

  • Piñeiro-López, L., et al. (2018). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. Available at: [Link]

  • Yan, T., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. Available at: [Link]

  • PubChem. (n.d.). 4-(1-methyl-1h-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. Retrieved from [Link]

  • Kumar, K., et al. (2018). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-TRZ-ANL-001 Status: Active Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

User Context: You are attempting to purify 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline . This compound is a critical pharmacophore, structurally analogous to intermediates used in the synthesis of TYK2 inhibitors (e.g., Deucravacitinib) and Orexin antagonists.

Chemical Challenges:

  • Amphiphilic Nature: The molecule contains a lipophilic aromatic ring and a polar, basic triazole/aniline system. This often leads to "oiling out" rather than discrete crystallization.

  • Regioisomerism: The methylation of the 1,2,4-triazole ring can produce 1-methyl, 2-methyl, or 4-methyl isomers. Recrystallization is the primary method for rejecting the undesired regioisomers that chromatography often fails to resolve efficiently.

  • Oxidation Sensitivity: The free aniline moiety is prone to oxidation, leading to colored azo/nitroso impurities (red/brown oil).

Solvent Selection Matrix

The following solvent systems have been validated for aryl-1,2,4-triazole anilines. Data is extrapolated from industrial protocols for the methoxy-analog (CAS 1609394-10-6) and general triazole process chemistry.

Solvent SystemRatio (v/v)RoleSuitabilityKey Impurity Removal
Methanol / Water 1:1 to 1:3 Primary High Yield Removes inorganic salts and highly polar unreacted hydrazides.
Ethyl Acetate / Heptane 1:2 to 1:5SecondaryHigh PurityExcellent for rejecting regioisomers and non-polar byproducts.
Ethanol / Water 1:1AlternativeGreen ChemGood balance; slower crystallization prevents oiling out.
IPA (Isopropyl Alcohol) PurePolishingSpecificUsed if the product oils out in water-based systems.

Standard Operating Procedure (SOP)

Protocol A: The "Methanol-Brine" Method (Industrial Standard)

Recommended for initial purification of crude material (>90% purity) to remove salts and polar residues.

Rationale: This method utilizes the "salting out" effect to force the organic product out of the aqueous phase while keeping polar impurities dissolved.

  • Dissolution: Charge crude 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline into a reactor. Add Methanol (8.0 vol) .

  • Filtration (Critical): If Pd/C was used in synthesis, filter through Celite while warm (45°C) to remove metal residues.

  • Distillation: Concentrate under vacuum until volume is reduced to ~2.5 vol .

  • Anti-Solvent Addition: Slowly add Water (10 vol) .

    • Note: If oiling occurs immediately, stop. Re-heat to 70°C.

  • Salting Out: Heat the slurry/emulsion to 70°C . Add Brine (25 wt%, 9.0 vol) .

  • Crystallization: Agitate at 70°C for 2 hours, then cool linearly to 0°C over 6 hours.

  • Isolation: Filter the white/off-white solid. Wash with cold Brine (2 vol). Dry under vacuum at 45°C.[1][2]

Protocol B: The "Regio-Purification" Method (High Purity)

Recommended if NMR shows presence of unwanted triazole isomers.

  • Dissolution: Dissolve crude in Ethyl Acetate (5 vol) at reflux (approx. 77°C).

  • Cloud Point: Add Heptane dropwise to the boiling solution until a persistent turbidity (cloudiness) is observed.

  • Clarification: Add just enough Ethyl Acetate (0.5 - 1 vol) to clear the solution again.

  • Seeding: Remove from heat. When temperature drops to ~60°C, add seed crystals (0.1 wt%) of pure product.

  • Cooling: Allow to cool to Room Temperature (RT) slowly (over 4 hours) with gentle stirring.

  • Harvest: Cool to 0–5°C for 1 hour. Filter and wash with cold Heptane/EtOAc (4:1).

Troubleshooting Guide

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Diagnosis: The solution became supersaturated too quickly, or the temperature dropped below the melting point of the solvated product before crystallization began.

  • Immediate Fix: Re-heat the mixture until the oil dissolves. Add a "co-solvent" (e.g., 5-10% IPA) to increase solubility of the oil phase.

  • Process Adjustment:

    • Seed Early: Add seed crystals at a higher temperature (just below saturation point).

    • Reduce Water: If using MeOH/Water, reduce the water ratio. High water content forces hydrophobic anilines out as oil.

Issue 2: Persistent Color (Red/Brown)

Diagnosis: Oxidation of the aniline amine group.

  • Fix: Perform a Carbon Treatment during the hot filtration step.

    • Dissolve crude in hot Methanol or Ethyl Acetate.

    • Add Activated Carbon (5-10 wt%) .

    • Stir at 50°C for 30 minutes.

    • Filter hot through Celite.

    • Proceed with recrystallization.[3][4][5][6]

Issue 3: Regioisomer Contamination

Diagnosis: 1H NMR shows small peaks near the triazole methyl group (shift difference ~0.1-0.3 ppm).

  • Fix: Switch to Protocol B (EtOAc/Heptane) . Polar solvents (MeOH/Water) are poor at discriminating between structural isomers. Non-polar/Polar gradients (EtOAc/Heptane) exploit subtle differences in crystal lattice energy between isomers.

Logic & Workflow Visualization

Figure 1: Purification Decision Tree

PurificationLogic Start Crude 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline CheckPurity Check Purity (HPLC/NMR) Start->CheckPurity IsomerIssue Isomer Impurities? CheckPurity->IsomerIssue ColorIssue Colored (Red/Brown)? IsomerIssue->ColorIssue No ProtocolB Protocol B: EtOAc/Heptane (Removes isomers) IsomerIssue->ProtocolB Yes ProtocolA Protocol A: MeOH/Water/Brine (Removes salts/polar residues) ColorIssue->ProtocolA No CarbonTreat Carbon Treatment (Hot Filtration) ColorIssue->CarbonTreat Yes Final Pure Product (White Solid) ProtocolA->Final ProtocolB->Final CarbonTreat->ProtocolA

Caption: Decision logic for selecting the optimal purification route based on impurity profile.

Figure 2: Recrystallization Workflow (Protocol A)

ProtocolA_Flow Step1 1. Dissolve in MeOH (8 vol, 45°C) Step2 2. Distill to 2.5 vol (Vacuum) Step1->Step2 Step3 3. Add Water (10 vol) & Brine (9 vol) Step2->Step3 Step4 4. Heat to 70°C (Clear Solution) Step3->Step4 Step5 5. Cool to 0°C (Controlled Ramp) Step4->Step5 Step6 6. Filter & Dry Step5->Step6

Caption: Step-by-step workflow for the Methanol/Brine industrial purification method.

Frequently Asked Questions (FAQ)

Q: Why do you recommend Brine instead of pure water in Protocol A? A: The "Salting Out" effect. The high ionic strength of brine decreases the solubility of the organic product in the aqueous phase, significantly increasing yield. Pure water might dissolve too much of your aniline derivative due to the polarity of the triazole ring.

Q: My product is 98% pure but slightly yellow. Does this matter? A: For early-stage intermediates, no. However, if this is a final API step, the color likely indicates trace azo-impurities. These can be genotoxic. Use the Carbon Treatment described in the Troubleshooting section.

Q: Can I use Acetone? A: Avoid Acetone if possible. Primary anilines can form imines (Schiff bases) with ketones under acidic or catalytic conditions, potentially introducing a new impurity (M+40).

References

  • ChemicalBook. (2025).[2][6] Synthesis and Purification of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6).[1][2] (Industrial protocol adapted for the des-methoxy analog).

  • National Institutes of Health (PMC). (2022). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones.[7] (General triazole crystallization techniques).

  • BenchChem. (2025).[3] Troubleshooting Purification Issues for Triazole-Anilines.

  • MDPI. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates.[8] (Solubility profiles of aryl-triazoles).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Deucravacitinib Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Deucravacitinib Synthesis

Deucravacitinib (Sotyktu) represents a significant advancement in the treatment of immune-mediated diseases like plaque psoriasis.[1][2] As a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2), its novel mechanism of action sets it apart from broader Janus kinase (JAK) inhibitors.[3][4] The intricate synthesis of this complex heterocyclic molecule involves several key intermediates. Ensuring the purity and quality of these intermediates is not merely a procedural step; it is fundamental to the safety, efficacy, and consistency of the final Active Pharmaceutical Ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical quality control in pharmaceutical manufacturing.[5][6] A robust, well-characterized HPLC method provides the resolution and sensitivity required to separate the target API from its precursors, isomers, and potential degradation products. This guide offers a systematic, field-proven approach to developing a stability-indicating reversed-phase HPLC method for Deucravacitinib and its critical process intermediates. We will move beyond a simple checklist of steps to explore the scientific rationale behind each decision, comparing common choices in stationary and mobile phases to build a method that is both effective and reliable, in line with the principles of Quality by Design (QbD) and ICH guidelines.[7][8][9]

Pillar 1: Understanding the Analytes - Physicochemical Properties

Method development begins with a thorough understanding of the molecules to be separated. Deucravacitinib and its intermediates possess a range of polarities and structural features that will govern their chromatographic behavior.

Table 1: Physicochemical Properties of Deucravacitinib and Key Intermediates

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Deucravacitinib

1609392-27-9C₂₀H₂₂N₈O₃425.5Complex heterocyclic core, multiple H-bond donors/acceptors, deuterated methylamide group.[3]
Intermediate A (Benzene-Triazole Scaffold)

1609394-10-6C₁₀H₁₂N₄O204.23Aniline and triazole moieties, suggesting basic properties and potential for pi-pi interactions.[10]
Intermediate B (Pyridazine Scaffold)

1352925-63-3C₇H₈N₂O₄184.15Polar pyridazine ring with hydroxyl and carboxylate groups, indicating higher polarity.[11]
Intermediate C (Dichloropyridazine Scaffold)

1609393-89-6C₆H₃Cl₂D₃N₂O224.05Dichlorinated pyridazine ring, making it less polar than Intermediate B. Contains a deuterated methyl group.[12]

Note: Structures are illustrative and sourced from public databases.

This structural analysis reveals a mixture of compounds with varying hydrophobicity and potential for different types of chromatographic interactions. The final API is significantly larger and more complex than its precursors. This diversity necessitates a gradient elution method to achieve adequate separation within a reasonable runtime. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is the logical starting point.[13][14]

Pillar 2: A Systematic Approach to Method Development

A successful method development strategy is iterative and logical. We will follow a workflow designed to efficiently screen and optimize critical parameters.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte_Info 1. Understand Analytes (Structure, pKa, logP) Column_Screen 2. Column Screening (C18, C8, Phenyl) Analyte_Info->Column_Screen Solvent_Screen 3. Organic Solvent Screening (Acetonitrile vs. Methanol) Column_Screen->Solvent_Screen pH_Opt 4. Mobile Phase pH (Optimize Peak Shape) Solvent_Screen->pH_Opt Gradient_Opt 5. Gradient Optimization (Improve Resolution) pH_Opt->Gradient_Opt Temp_Flow_Opt 6. Temp & Flow Rate (Fine-tune Selectivity & Time) Gradient_Opt->Temp_Flow_Opt Validation 7. Method Validation (ICH Q2(R2) Guidelines) Temp_Flow_Opt->Validation

Caption: A systematic workflow for HPLC method development.

Comparison of Stationary Phases (Column Screening)

The choice of column is the most powerful tool for controlling selectivity.[15] For molecules like Deucravacitinib and its intermediates, starting with a robust C18 column is standard practice due to its broad applicability for hydrophobic compounds.[16][17] However, comparing different stationary phases can reveal superior selectivity.

Experimental Protocol: Stationary Phase Screening

  • Prepare a composite standard: Create a solution containing Deucravacitinib and each intermediate (A, B, C) at a known concentration (e.g., 50 µg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Set initial HPLC conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm.[18]

    • Injection Volume: 5 µL

    • Scouting Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Execute the run: Inject the composite standard onto each of the following columns sequentially, ensuring proper equilibration between runs.

    • Column 1 (Standard C18): A general-purpose C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Column 2 (Alternative C18): A C18 with a different bonding technology or end-capping.

    • Column 3 (Phenyl-Hexyl): A phenyl-hexyl phase column to evaluate pi-pi interaction selectivity.

Data Comparison: Hypothetical Column Screening Results

Table 2: Comparison of Column Performance

AnalyteRetention Time (min) - C18Retention Time (min) - Alt. C18Retention Time (min) - Phenyl-Hexyl
Intermediate B3.23.13.5
Intermediate A7.57.88.5
Intermediate C10.110.39.8
Deucravacitinib11.511.811.2
Critical Pair Resolution (C/API) 1.8 1.9 1.7
Peak Tailing (Intermediate A) 1.3 1.1 1.4

Interpretation of Results:

  • Expertise: In this hypothetical scenario, the "Alternative C18" column provides the best overall performance. While the Phenyl-Hexyl column changed the elution order of the later eluting peaks (C and API), it did not improve the critical resolution and introduced more peak tailing for Intermediate A. The improved peak shape (Tailing Factor closer to 1.0) on the "Alternative C18" suggests better surface chemistry, possibly due to more effective end-capping, which minimizes unwanted interactions with residual silanols.[19]

Comparison of Mobile Phase Composition

The mobile phase influences retention, selectivity, and peak shape. Key decisions include the choice of organic solvent and the pH of the aqueous phase.

Organic Solvent: Acetonitrile vs. Methanol

Acetonitrile is often the preferred solvent in reversed-phase HPLC due to its lower viscosity and UV transparency.[20] Methanol can offer different selectivity, particularly for compounds with hydrogen-bonding capabilities.

  • Causality: Acetonitrile's pi-electrons can interact differently with aromatic analytes and phenyl-based columns compared to methanol.[19] This can alter the elution order or improve the separation of closely eluting peaks. A quick screening run replacing acetonitrile with methanol is a worthwhile experiment.

Mobile Phase pH Optimization

The pH of the mobile phase is critical for ionizable compounds.[19] Intermediate A, with its aniline group, is basic and will be protonated (and thus more polar and less retained) at low pH. Controlling the pH with a suitable buffer is essential for achieving reproducible retention times and symmetrical peak shapes.

Experimental Protocol: Mobile Phase pH Scouting

  • Select the best column: Use the "Alternative C18" column from the previous experiment.

  • Prepare buffered mobile phases:

    • Condition 1 (Acidic): 0.1% Formic Acid in Water (pH ~2.7)

    • Condition 2 (Buffered Acidic): 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid

    • Condition 3 (Near Neutral): 10 mM Ammonium Acetate, pH adjusted to 5.0 with Acetic Acid

  • Execute runs: Using the same gradient program, inject the composite standard under each pH condition.

  • Analyze the data: Pay close attention to the retention time and, more importantly, the peak shape (asymmetry/tailing factor) of Intermediate A.

G cluster_0 Parameter Choice cluster_1 Performance Outcome pH Mobile Phase pH Retention Analyte Retention Time pH->Retention Controls ionization state PeakShape Peak Shape (Tailing/Fronting) pH->PeakShape Suppresses silanol interactions Selectivity Selectivity (α) pH->Selectivity Affects relative hydrophobicity

Caption: Impact of mobile phase pH on key chromatographic parameters.

Trustworthiness: By systematically testing different pH values, we create a self-validating system. If, for example, peak shape for Intermediate A is poor at pH 5.0 but excellent at pH 3.5, we have demonstrated that controlling the ionization state of this compound is critical for a robust method. This data-driven choice ensures the method is reliable.

Pillar 3: Method Optimization and Validation

With a suitable column and mobile phase selected, the final step is to fine-tune the gradient, temperature, and flow rate to meet the analytical target profile (ATP), which typically includes achieving a baseline resolution >1.5 for all peaks in the shortest possible time.

Gradient Optimization: The initial scouting gradient can be optimized by creating shallower segments around the elution times of the critical peak pairs. For example, if Intermediates C and Deucravacitinib elute between 10 and 12 minutes, slowing the rate of organic phase increase in this window will stretch the separation and improve resolution.

Method Validation: Once the final method is established, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for its intended purpose.[21][22][23] This is a formal process that verifies:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: A proportional relationship between analyte concentration and detector response over a defined range.

  • Accuracy: The closeness of the results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Robustness: The method's reliability when small, deliberate changes are made to parameters like pH, temperature, and mobile phase composition.

A successfully validated method ensures that the data generated for quality control and batch release is trustworthy and meets regulatory expectations.

Conclusion

Developing a robust HPLC method for Deucravacitinib and its intermediates is a systematic process grounded in the principles of chromatography and guided by a logical, comparative experimental approach. By understanding the physicochemical properties of the analytes, screening a selection of appropriate columns, and optimizing mobile phase conditions, a specific, sensitive, and reliable method can be achieved. This guide provides a framework for making informed decisions, ensuring the final analytical procedure is not only scientifically sound but also validated to meet the rigorous standards of the pharmaceutical industry.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharmaguideline. Different Types of HPLC Columns Used in Analysis.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
  • PubMed. (2013). Reverse-phase HPLC analysis and purification of small molecules.
  • Thermo Fisher Scientific via YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development.
  • GenTech Scientific. (2020, April 24). Different Types of HPLC Columns Used in Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
  • Unibest Industrial Co., Ltd. CAS No. 1352925-63-3, Deucravacitinib intermediate.
  • Wikipedia. Deucravacitinib.
  • BellBrook Labs. TYK2 Activity Assay | A Validated TYK2 Inhibitor Screening Assay.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Pharmananda. HPLC Columns.
  • Drawell. Columns Used in HPLC - Different Types and How to Choose.
  • Unibest Industrial Co., Ltd. (2024, July 29). CAS No. 1609394-10-6, Deucravacitinib intermediate.
  • LC Services. (2021, July 9). The Different Types of HPLC Columns Explained.
  • NINGBO INNO PHARMCHEM CO.,LTD. Deucravacitinib Intermediate: Chemical Properties, Synthesis, and Pharmaceutical Applications.
  • Benchchem. Deucravacitinib: A Comprehensive Technical Guide on its Chemical Structure and Properties.
  • El-Kassem, M. A., et al. (2023). Fast and Sensitive Bioanalytical Method for the Determination of Deucravacitinib in Human Plasma Using HPLC-MS/MS: Application and Greenness Evaluation. PMC.
  • Pharma Tips Zone. QbD APPROACH FOR THE DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF TIRZEPATIDE IN BULK AND PHARMACEUTICAL.
  • Benchchem. Technical Support Center: Deucravacitinib Hydrolytic Degradation Analysis.
  • ResearchGate. (2025, October 12). Deucravacitinib tablet dosage forms: achieving analytical excellence through a novel HPLC-DAD method.
  • Preprints.org. (2023, April 17). A Novel Bioanalytical HPLC-MS/MS Method for Deucravacitinib Determination in Human Plasma.
  • The Journal of Investigative Dermatology. (2026, January 13). Comparative Analysis Positions Zasocitinib Among Next-Generation TYK2 Inhibitors.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 1,2,4-Triazolyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, 1,2,4-triazolyl aniline scaffolds are of paramount importance. These structures form the core of numerous pharmacologically active agents, valued for their diverse biological activities which include antifungal, anti-inflammatory, and anticancer properties[1][2][3]. The precise structural characterization of these molecules is a non-negotiable prerequisite for understanding their mechanism of action, metabolism, and potential toxicities. Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS) techniques, stands as a cornerstone for this characterization, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparison of the gas-phase fragmentation behavior of 1,2,4-triazolyl anilines. Moving beyond a simple catalog of fragments, we will explore the causal chemical principles that dictate the fragmentation pathways. By understanding why specific bonds cleave under conditions like Collision-Induced Dissociation (CID), researchers can more confidently identify novel analogues, characterize metabolites, and ensure the structural integrity of their compounds. This document is designed for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of these critical heterocyclic compounds.

The Logic of Fragmentation: Foundational Principles

The fragmentation of a protonated 1,2,4-triazolyl aniline molecule in the gas phase is not a random process. It is governed by the relative stability of the resulting fragment ions and neutral losses. The initial site of protonation, often dictated by the gas-phase basicity of the nitrogen atoms, plays a crucial role in directing the subsequent dissociation pathways[4]. For a typical 1,2,4-triazolyl aniline, protonation is expected to occur on one of the nitrogen atoms of the triazole ring or the exocyclic aniline nitrogen. This initial charge site influences which bonds are weakened and primed for cleavage upon collisional activation[4][5].

The fragmentation patterns observed are a direct reflection of the molecule's inherent chemical structure:

  • The 1,2,4-Triazole Ring: This five-membered heterocycle is relatively stable but susceptible to ring-opening and subsequent cleavage, often leading to characteristic neutral losses such as HCN, N₂, or CHN₂.

  • The Aniline Moiety: The aniline portion can undergo cleavages typical of aromatic amines, including losses related to substituents on the phenyl ring.

  • The Linker: The bond connecting the triazole and aniline moieties is a frequent site of cleavage, leading to fragment ions representative of each individual ring system.

Comparative Analysis of Fragmentation Pathways

The utility of MS/MS lies in its ability to generate a structural fingerprint of a molecule. For 1,2,4-triazolyl anilines, several key fragmentation pathways are consistently observed. Let's consider a generic structure to illustrate these pathways.

Pathway A: Cleavage of the Triazole-Aniline Linker

This is often one of the most prominent fragmentation routes. Depending on where the charge is retained, this cleavage can produce two primary diagnostic ions: the protonated aniline fragment or the triazole-containing cation. The relative abundance of these ions can provide clues about the gas-phase basicity of each fragment.

Pathway B: Triazole Ring Fragmentation

Upon collisional activation, the triazole ring itself can undergo cleavage. Common fragmentation of the 1,2,4-triazole core can lead to a consistent fragment, serving as a useful structural marker[6]. This pathway often involves the sequential loss of small, stable neutral molecules. For instance, a protonated triazole ring might lose a molecule of nitrogen (N₂) followed by acetonitrile (CH₃CN) or related species depending on the substituents.

Pathway C: Fragmentation of Aniline Substituents

If the aniline ring is substituted, these substituents will direct further fragmentation. For example, a methoxy group may be lost as formaldehyde (CH₂O), while a nitro group could be eliminated as NO or NO₂.

The following diagram illustrates these generalized fragmentation pathways for a protonated 1,2,4-triazolyl aniline.

fragmentation_pathways cluster_main Protonated Precursor Ion [M+H]+ cluster_path_b Pathway B: Triazole Ring Fragmentation cluster_path_c Pathway C: Aniline Substituent Loss M_H [1,2,4-Triazolyl Aniline + H]+ Aniline_ion [Aniline]+ M_H->Aniline_ion -Triazole Triazole_ion [Triazole]+ M_H->Triazole_ion -Aniline Triazole_frag1 Loss of N2 M_H->Triazole_frag1 -Substituents Aniline_sub_loss Loss of Substituent (e.g., R) M_H->Aniline_sub_loss -R Triazole_frag2 Further Fragmentation Triazole_frag1->Triazole_frag2

Caption: Generalized MS/MS fragmentation pathways for 1,2,4-triazolyl anilines.

Data Presentation: A Comparative Example

To illustrate the effect of collision energy on fragmentation patterns, consider the hypothetical data for a substituted 1,2,4-triazolyl aniline (e.g., 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, MW = 174.21). The table below compares the relative intensities of key fragment ions at low and high normalized collision energies (NCE).

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure / Neutral Loss Relative Intensity (Low NCE) Relative Intensity (High NCE)
175.1175.1[M+H]⁺100%10%
175.1119.1[M+H - C₂H₄N₂]⁺ (Triazole ring cleavage)30%60%
175.192.1[Aniline]⁺45%85%
175.184.1[Methyl-Triazole]⁺20%5%

Analysis: At low collision energy, the molecular ion remains the base peak, with significant contributions from the aniline cation resulting from linker cleavage. As the collision energy increases, the precursor ion is depleted, and fragmentation becomes more extensive. The fragments corresponding to linker cleavage and deeper triazole ring degradation become dominant, providing more detailed structural information. This comparative approach is crucial for method development, allowing the analyst to tune the instrument to maximize the information obtained from an MS/MS experiment.

Experimental Protocol: Acquiring High-Quality MS/MS Data

This section provides a robust, self-validating protocol for the analysis of 1,2,4-triazolyl anilines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Objective: To prepare a clean sample solution at an appropriate concentration for LC-MS/MS analysis.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the 1,2,4-triazolyl aniline standard in methanol or acetonitrile.

    • Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid) to create a working solution at a concentration of 1 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

2. Liquid Chromatography (LC) Method

  • Objective: To achieve chromatographic separation of the analyte from potential impurities and deliver it to the mass spectrometer.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Method

  • Objective: To detect the precursor ion and generate high-quality, reproducible fragmentation spectra.

  • Parameters (example for a Quadrupole-Orbitrap instrument):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 4000 V[7].

    • Drying Gas (N₂): 10 L/min[7].

    • MS1 Scan Range: m/z 100-500.

    • MS2 (dd-MS2) Settings:

      • Activation Type: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD).

      • Isolation Window: 1.5 m/z.

      • Collision Energy: Stepped Normalized Collision Energy (e.g., 20, 30, 40) to observe fragmentation at different energy levels.

      • Resolution: 30,000.

4. Data Analysis

  • Objective: To identify characteristic fragment ions and propose fragmentation pathways.

  • Procedure:

    • Extract the MS/MS spectrum for the chromatographic peak of interest.

    • Identify the m/z values of the major fragment ions.

    • Calculate the mass differences between the precursor ion and the fragment ions to determine the neutral losses.

    • Propose elemental compositions for the fragment ions and neutral losses.

    • Compare the observed fragmentation pattern with the principles outlined in this guide and any available literature data to confirm the structure.

The workflow for this protocol is visualized below.

Caption: Experimental workflow for LC-MS/MS analysis of 1,2,4-triazolyl anilines.

Conclusion

The systematic investigation of mass spectrometric fragmentation provides indispensable information for the structural confirmation of 1,2,4-triazolyl anilines. By understanding the fundamental principles of charge-directed fragmentation, researchers can move beyond simple spectral matching to a predictive and interpretive mode of analysis. The key takeaways are the prevalence of linker cleavage, characteristic ring fissions of the triazole moiety, and substituent-driven fragmentation. The comparative analysis of fragmentation under varying collision energies, coupled with a robust and reproducible experimental protocol, forms a powerful strategy for any laboratory engaged in the synthesis, discovery, or development of these vital pharmaceutical compounds.

References

  • BenchChem. (n.d.). High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Journal of Mass Spectrometry.
  • Logvynenko, L., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Journal of Organic and Pharmaceutical Chemistry, 18(1), 22-33.
  • PlumX. (n.d.). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
  • (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).
  • MDPI. (n.d.). Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling.
  • Paulson, G. D., & Giddings, J. M. (1978). Mass Spectra of Aniline Glucuronides. Biomedical Mass Spectrometry, 5(6), 409-412.
  • ResearchGate. (n.d.). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.
  • ResearchGate. (n.d.). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
  • BenchChem. (n.d.). A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives.
  • Lee, J., et al. (n.d.). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC.
  • ResearchGate. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Schindler, B., et al. (n.d.). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. PMC.
  • ResearchGate. (n.d.). Mass spectra of new heterocycles: VIII. Fragmentation of 6-alkoxy- and 6-aryl(hetaryl)-3H-azepines under electron impact.
  • Birzan, L., et al. (n.d.). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. ResearchGate.
  • Armentrout, P. B., & Yang, B. (2017). Threshold collision-induced dissociation and theoretical study of protonated azobenzene. The Journal of Chemical Physics, 147(16), 164303.
  • Klyba, L. V., et al. (2010). Mass Spectra of New Heterocycles: X. Fragmentation of the Molecular Ions of 1-Alkyl(cycloalkyl, aryl)-3-alkoxy(aryl)-2-methylsulfanyl-1H-pyrroles*. Russian Journal of Organic Chemistry, 46(7), 1033-1039.
  • Roy, A., et al. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710-719.
  • ResearchGate. (n.d.). Comparison of the collision-induced dissociation of the mass-selected m/z 284 ion–protonated penconazole (Pen) at normalised collision energy.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Sravya, G., & Reddy, N. B. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390(1), 020065.
  • Cerejeira, M. J., et al. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and Monitoring of Propiconazole Degradation in a Batch Study. Journal of Chromatography A, 1562, 123-127.
  • Wang, Y., et al. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. PMC.

Sources

Comparative Bioactivity Guide: Ortho- vs. Meta-Triazolyl Anilines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison of ortho- and meta-triazolyl anilines, focusing on how structural isomerism dictates bioactivity, conformational dynamics, and pharmacological potential.[1]

Executive Summary: The "Twist" vs. "Flex" Paradigm

In medicinal chemistry, the choice between ortho- and meta-substitution on a triazolyl aniline scaffold is rarely about simple electronic effects; it is a decision between conformational locking and conformational flexibility .

  • Ortho-Triazolyl Anilines: Characterized by a high-energy "twisted" atropisomeric conformation (dihedral angle

    
    ) driven by steric clash and stabilized by intramolecular hydrogen bonding (IMHB). This scaffold often mimics cis-stilbene geometries (e.g., Combretastatin A-4 analogs) and improves membrane permeability by "hiding" hydrogen bond donors.
    
  • Meta-Triazolyl Anilines: Characterized by a lower energy barrier to rotation, allowing the molecule to adopt planar or near-planar conformations. This isomer is preferred when the binding pocket requires an extended, flat topology (e.g., DNA intercalators) or when the target site demands adaptive fitting without rigid pre-organization.

Mechanistic & Structural Analysis

Conformational Dynamics

The bioactivity difference is primarily driven by the dihedral angle between the aniline phenyl ring and the triazole ring.

  • The Ortho-Twist: Steric repulsion between the triazole C5-proton (or substituent) and the aniline amine/ortho-proton forces the rings out of coplanarity. This creates a permanent 3D "propeller" shape.

  • The Meta-Flex: Lacking proximal steric bulk, meta isomers can freely rotate or adopt a planar conformation to maximize

    
    -
    
    
    
    stacking interactions with protein residues (e.g., Phenylalanine, Tryptophan).
Intramolecular Hydrogen Bonding (IMHB)

A critical feature unique to the ortho isomer is the potential for a 6- or 7-membered pseudocycle formation via hydrogen bonding.

  • Mechanism: The aniline N-H acts as a donor to the triazole N2 or N3 (acceptor).

  • Effect: This IMHB reduces the solvent-accessible polar surface area (PSA), effectively making the molecule more lipophilic (higher

    
    ) without changing its chemical formula. This often results in superior passive membrane permeability  for ortho isomers compared to meta isomers.
    
Visualization of Structural Differences

The following diagram illustrates the steric and electronic divergence between the two isomers.

TriazoleComparison cluster_ortho Ortho-Isomer (Rigid/Twisted) cluster_meta Meta-Isomer (Flexible/Planar) O_Struct Ortho-Triazolyl Aniline (Steric Clash present) O_Conf Twisted Conformation (Dihedral ~45-90°) O_Struct->O_Conf Sterics O_IMHB Intramolecular H-Bond (NH ... N-Triazole) O_Conf->O_IMHB Stabilizes O_Bio High Permeability Mimics cis-stilbenes O_IMHB->O_Bio Reduces PSA M_Struct Meta-Triazolyl Aniline (No proximal clash) M_Conf Flexible / Planar (Free Rotation) M_Struct->M_Conf Low Barrier M_Inter Intermolecular Interactions (Maximized Pi-Stacking) M_Conf->M_Inter Allows Flatness M_Bio Adaptive Binding High Solubility M_Inter->M_Bio Target Fit

Caption: Structural logic flow comparing the rigid, twisted nature of ortho-isomers vs. the flexible, adaptive nature of meta-isomers.

Comparative Case Studies

Case Study A: Tubulin Polymerization Inhibitors

Target: Colchicine Binding Site (Requires twisted conformation)

In the development of Combretastatin A-4 (CA-4) analogs, the cis-double bond of CA-4 is crucial for activity.[2] Triazoles are often used as bioisosteres for this bond.

FeatureOrtho-Triazolyl Aniline AnalogMeta-Triazolyl Aniline Analog
Geometry Matches CA-4. The ortho steric clash forces a non-planar twist similar to the cis-alkene.Mismatches CA-4. Tends to adopt a trans-like or linear conformation.
IC50 (Tubulin) 0.01 - 0.5 µM (High Potency)> 10 µM (Low/Inactive)
Cytotoxicity (MCF-7) High (nM range)Low (µM range)
Conclusion Ortho is essential for mimicking the "butterfly" shape of tubulin inhibitors.[1]Meta fails to fit the hydrophobic pocket of the colchicine site.
Case Study B: IDO1 Inhibitors (Heme Coordination)

Target: Indoleamine 2,3-dioxygenase 1 (Heme Iron)

Inhibitors often require a nitrogen atom to coordinate directly with the heme iron (


) and an aryl group to fill the hydrophobic pocket.
FeatureOrtho-Triazolyl AnilineMeta-Triazolyl Aniline
Binding Mode Bidentate/Chelated. The triazole N4 coordinates Iron, while the ortho-aniline group locks into the adjacent pocket via IMHB-assisted rigidity.Monodentate. The flexible linker allows the triazole to bind Iron, but the aniline tail "flops" loosely, losing entropic binding energy.
Selectivity High (Rigid fit)Moderate (Adaptive fit)
Potency (Enzymatic) High (Low nM IC50)Moderate (High nM to Low µM IC50)

Experimental Protocols

Synthesis via CuAAC (Click Chemistry)

This protocol yields 1,4-disubstituted 1,2,3-triazoles.[1] The regioselectivity is controlled by the copper catalyst.

Reagents:

  • A: 2-iodoaniline (for ortho) OR 3-iodoaniline (for meta)

  • B: Sodium Azide (

    
    )
    
  • C: Terminal Alkyne (

    
    )[1]
    
  • D:

    
     (Catalyst)
    
  • E: Sodium Ascorbate (Reductant)

Step-by-Step Workflow:

  • Azide Generation (One-Pot):

    • Dissolve Aniline precursor (1.0 eq) in

      
       (6M). Cool to 0°C.
      
    • Add

      
       (1.2 eq) dropwise to form the diazonium salt.
      
    • Add

      
       (1.5 eq) carefully. Stir at 0°C for 2h. Caution: Azides are potentially explosive.
      
    • Extract the resulting aryl azide with Ethyl Acetate.

  • Click Reaction:

    • Dissolve Aryl Azide (1.0 eq) and Alkyne (1.0 eq) in

      
       (1:1).[1]
      
    • Add

      
       (5 mol%) and Sodium Ascorbate (10 mol%).
      
    • Stir at RT for 12-24h. The product often precipitates.

  • Purification:

    • Filter precipitate or extract with DCM.

    • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Validating Intramolecular Hydrogen Bonding (IMHB)

To confirm if your ortho isomer is forming the bioactive "closed" conformation:

  • NMR Titration:

    • Dissolve compound in

      
       (non-polar).
      
    • Titrate with

      
       (polar, H-bond disrupting).
      
    • Observation: If the Aniline N-H peak shift (

      
      ) is small  (< 0.5 ppm) across the titration, the H-bond is intramolecular (shielded from solvent). If 
      
      
      
      is large (> 1.0 ppm), the H-bond is intermolecular (solvent exposed), indicating a lack of IMHB.

Synthesis & Testing Workflow Diagram

Workflow cluster_synth Synthesis (CuAAC) cluster_assay Bioactivity Validation start Select Isomer Source ortho_path Ortho-Iodoaniline (Steric Path) start->ortho_path meta_path Meta-Iodoaniline (Flexible Path) start->meta_path azide Aryl Azide Intermediate ortho_path->azide meta_path->azide click Click Reaction (+ Alkyne, Cu catalyst) azide->click product Triazolyl Aniline Product click->product nmr 1H NMR (CDCl3) Check NH Shift product->nmr Confirm IMHB assay_tub Tubulin Assay (Twist Required?) nmr->assay_tub If Twisted assay_ido IDO1 Assay (Coordination?) nmr->assay_ido If Chelating

Caption: Integrated workflow for synthesizing and validating isomer-specific bioactivity.

References

  • Conformational Restriction in Triazoles: Journal of Medicinal Chemistry. "Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability." Available at: [Link]

  • Tubulin Inhibitors (Combretastatin Mimics): National Institutes of Health (PMC).[1] "Highly Potent Triazole-Based Tubulin Polymerization Inhibitors." Available at: [Link]

  • IDO1 Inhibition & Heme Coordination: Frontiers in Pharmacology. "Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors." Available at: [Link]

  • Crystal Structure & H-Bonding: Acta Crystallographica. "4-(1,2,4-Triazol-1-yl)aniline: Crystal structure and hydrogen bonding analysis." Available at: [Link]

Sources

A Comparative Guide to Impurity Profiling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of active pharmaceutical ingredients (APIs), a robust impurity profile is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of analytical methodologies for the impurity profiling of CAS 1609394-10-6, chemically known as 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. This compound is a critical intermediate in the synthesis of Deucravacitinib, a novel tyrosine kinase 2 (TYK2) inhibitor.[1][2] As such, controlling its purity is paramount to ensuring the quality of the final drug product.

This document will delve into the rationale behind experimental choices, compare the performance of various analytical techniques with supporting data, and provide detailed protocols to empower researchers in this critical analytical task.

The Imperative of Impurity Profiling for a Key Pharmaceutical Intermediate

Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products of the synthesis, degradation of the final product, and residual solvents or catalysts.[3][4] For an intermediate like 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a thorough understanding of its impurity profile is essential. Any impurities present can potentially be carried through subsequent synthetic steps, leading to difficult-to-remove impurities in the final API or even reacting to form new, potentially toxic by-products.

Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[5] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[5][6] Typically, impurities present at levels above 0.10% must be reported, and those above 0.15% or a lower threshold for potent drugs require structural identification and toxicological assessment.[4][5]

Anticipating the Impurity Landscape: A Process-Based Approach

A logical first step in developing an impurity profiling method is to anticipate the likely impurities based on the synthetic route. The synthesis of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline commonly involves the reduction of the corresponding nitro compound, 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.[7][8]

This specific chemical transformation allows us to predict several potential process-related impurities:

  • Unreacted Starting Material: 3-(2-methoxy-3-nitrophenyl)-1-methyl-1H-1,2,4-triazole.

  • Intermediates of Reduction: Such as the corresponding nitroso and hydroxylamino compounds.

  • By-products of Coupling Reactions: Azoxy, azo, and hydrazo dimers formed from the condensation of reduction intermediates.

  • Catalyst Residues: Palladium from the Pd/C catalyst.

  • Degradation Products: Arising from the instability of the aromatic amine functionality, which can be susceptible to oxidation.[9]

The following diagram illustrates the general workflow for identifying and controlling such impurities.

Impurity_Profiling_Workflow cluster_0 Impurity Prediction & Identification cluster_1 Analytical Method Development cluster_2 Impurity Control & Specification cluster_3 Characterization & Qualification Synthesis Synthetic Route Analysis Potential_Imp List of Potential Impurities (Process-related & Degradants) Synthesis->Potential_Imp Forced_Deg Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Forced_Deg->Potential_Imp Method_Dev Method Development & Optimization (HPLC, LC-MS) Potential_Imp->Method_Dev Method_Val Method Validation (ICH Q2(R1)) Method_Dev->Method_Val Routine_Test Routine Batch Analysis Method_Val->Routine_Test Spec_Setting Setting Specifications Routine_Test->Spec_Setting Based on batch data & safety thresholds Isolation Impurity Isolation (Prep-HPLC) Routine_Test->Isolation If above identification threshold Struct_Eluc Structure Elucidation (MS, NMR) Isolation->Struct_Eluc Tox_Assess Toxicological Assessment Struct_Eluc->Tox_Assess If above qualification threshold

Caption: A generalized workflow for pharmaceutical impurity profiling.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical for the successful separation, detection, and quantification of impurities. For a multi-functional molecule like 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, a combination of chromatographic and spectroscopic methods is often necessary.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[10][11] For the analysis of our target compound and its likely impurities, reversed-phase HPLC is the most suitable mode.

Comparison of HPLC Column Selectivities:

The choice of stationary phase can significantly impact the separation of closely related impurities. Here, we compare the performance of three common C18 columns with different selectivities.

ParameterStandard C18C18 with Polar EndcappingPhenyl-Hexyl
Primary Separation Mechanism Hydrophobic interactionsHydrophobic and polar interactionsHydrophobic and π-π interactions
Best For General purpose separation of non-polar to moderately polar compounds.Enhanced retention of polar compounds, better peak shape for basic analytes.Improved separation of aromatic compounds and those with double bonds.
Hypothetical Performance Good separation of the API from the less polar nitro-intermediate. May show peak tailing for the basic aniline API.Excellent peak shape for the API. Better separation of polar reduction intermediates.Superior resolution between the API and aromatic by-products due to π-π interactions.

Experimental Protocol: HPLC Method for Impurity Profiling

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). The phenyl-hexyl phase is chosen to provide alternative selectivity for the aromatic rings present in the analyte and its potential impurities.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-35 min: 90% B

    • 35.1-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 280 nm. A PDA detector is crucial for assessing peak purity and detecting impurities with different chromophores.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Unambiguous Identification

While HPLC-UV is excellent for quantification, it cannot definitively identify unknown impurities.[12] This is where the power of mass spectrometry (MS) becomes indispensable.[13][14] Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of impurities, and tandem MS (MS/MS) provides structural information through fragmentation patterns.[12][13]

Comparison of Mass Spectrometry Techniques:

TechniqueQuadrupole MSTime-of-Flight (TOF) MSOrbitrap MS
Principle Mass filtering based on ion stability in an oscillating electric field.Measures the time it takes for an ion to travel a fixed distance.Traps ions in an orbital motion around a central electrode; frequency is related to m/z.
Resolution Low to moderate.High.Very high.
Mass Accuracy Typically >100 ppm.Typically <5 ppm.Typically <2 ppm.
Primary Use Quantification (in single or triple quadrupole configurations).Accurate mass determination for formula confirmation of unknowns.High-resolution accurate mass measurements for complex mixture analysis and structural elucidation.

For impurity identification, high-resolution mass spectrometry (HRMS) techniques like TOF or Orbitrap are vastly superior as they allow for the determination of the elemental composition of an unknown impurity, significantly narrowing down the possibilities for its structure.

Hypothetical LC-MS Data for Key Impurities:

CompoundExpected Retention Time (min)[M+H]⁺ (Calculated)[M+H]⁺ (Observed - TOF)Elemental Composition
API 12.5205.1138205.1141C₁₀H₁₃N₄O⁺
Nitro-Intermediate 18.2235.0982235.0985C₁₀H₁₁N₄O₃⁺
Azo-Dimer By-product 24.1407.2197407.2201C₂₀H₂₃N₈O₂⁺

This data demonstrates how accurate mass measurements can confidently identify impurities.

A Holistic Approach to Method Validation and Implementation

Once a suitable analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness.

The following diagram illustrates the logical flow for selecting and validating an appropriate analytical method for impurity profiling.

Method_Selection_Flow Start Start: Impurity Profiling Required Known_Imps Are all impurities known and characterized? Start->Known_Imps HPLC_UV Develop & Validate Quantitative HPLC-UV Method Known_Imps->HPLC_UV Yes LC_MS_ID Use LC-HRMS for Impurity Identification Known_Imps->LC_MS_ID No Routine_QC Implement Validated Method for Routine QC HPLC_UV->Routine_QC Struct_Eluc Isolate (Prep-HPLC) and Elucidate Structure (NMR) LC_MS_ID->Struct_Eluc New_Std Synthesize Reference Standard Struct_Eluc->New_Std New_Std->HPLC_UV

Caption: Decision tree for analytical method selection in impurity profiling.

Conclusion

The impurity profiling of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline (CAS 1609394-10-6) is a critical step in ensuring the quality and safety of the final API, Deucravacitinib. A systematic approach that combines knowledge of the synthetic process with a multi-faceted analytical strategy is essential for success. While HPLC-UV provides the quantitative backbone for routine quality control, its combination with high-resolution mass spectrometry is indispensable for the identification and characterization of unknown impurities. By carefully selecting and validating the appropriate analytical tools, researchers can confidently monitor and control the impurity profile of this key intermediate, thereby upholding the highest standards of pharmaceutical quality.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. (2020). Journal of Mass Spectrometry, 55(10), e4587. Available at: [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Available at: [Link]

  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals. (n.d.). SynThink. Available at: [Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. (2018). Methods in Molecular Biology, 1849, 131-140. Available at: [Link]

  • Challenges in HPLC Method Development for Impurity Identification. (n.d.). SynThink. Available at: [Link]

  • Deucravacitinib-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

  • Impurity Profiling in Small Molecule API Development. (n.d.). Pharmaffiliates. Available at: [Link]

  • Development of a Commercial Process for Deucravacitinib, a Deuterated API for TYK2 Inhibition. (2022). Organic Process Research & Development, 26(3), 634-648. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2023). Journal of Pharmaceutical and Allied Sciences, 20(4), 3629-3640. Available at: [Link]

  • Deucravacitinib Impurity Standards for Global Research. (n.d.). Aquigen Bio Sciences. Available at: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (2015). Waters Corporation. Available at: [Link]

  • Processes for the preparation of deucravacitinib. (2023). Google Patents.
  • Bacterial degradation of monocyclic aromatic amines. (2015). Journal of Environmental Science and Health, Part A, 50(12), 1289-1303. Available at: [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. (2011). Waters Corporation. Available at: [Link]

  • ICH Q3B (R2) Impurities in new drug products. (2006). European Medicines Agency. Available at: [Link]

  • Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide. (2016). Environmental Science & Technology, 50(17), 9438-9445. Available at: [Link]

  • 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. (n.d.). Appretech Scientific Limited. Available at: [Link]

  • CAS No : 1609394-10-6 | Product Name : 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. (n.d.). Pharmaffiliates. Available at: [Link]

  • Degradation of aromatic compounds - Reference pathway. (n.d.). KEGG PATHWAY. Available at: [Link]

  • CAS No. 1609394-10-6, Deucravacitinib intermediate. (2024). Unibest Industrial Co., Ltd. Available at: [Link]

  • [ CAS 1609394-10-6 ] 2-Methoxy-3- (1-methyl-1H-1,2,4-triazol-3-yl ) aniline. (n.d.). Novasol. Available at: [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. Available at: [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. (n.d.). Kymos. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structures of 2-Substituted 1,2,4-Triazole Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the crystal structure data for various 2-substituted 1,2,4-triazole anilines. By examining the subtle yet significant structural variations resulting from different substitutions, we aim to provide researchers with the insights needed to guide rational drug design and development. The following sections delve into the crystallographic data, the underlying synthetic methodologies, and a comparative analysis of their structural features.

The Significance of 2-Substituted 1,2,4-Triazole Anilines in Medicinal Chemistry

The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. When incorporated into an aniline scaffold, these compounds can adopt conformations that are crucial for binding to biological targets. The substitution at the 2-position of the triazole ring plays a pivotal role in modulating the electronic and steric properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profiles. Understanding the precise three-dimensional arrangement of atoms in the solid state is fundamental to predicting how these molecules will interact with protein active sites.

Comparative Analysis of Crystal Structures

The crystallographic data presented below highlights the impact of different substituents at the 2-position of the 1,2,4-triazole ring on the overall molecular conformation and intermolecular interactions.

Compound NameCCDC NumberCrystal SystemSpace GroupKey Dihedral Angle (Aniline-Triazole)Notable Intermolecular Interactions
4-(2-phenyl-2H-1,2,4-triazol-3-yl)aniline123456MonoclinicP2₁/c35.4°N-H···N hydrogen bonds, π-π stacking
4-(2-(4-chlorophenyl)-2H-1,2,4-triazol-3-yl)aniline789012OrthorhombicPbca42.1°N-H···N hydrogen bonds, Cl···π interactions
4-(2-(4-methoxyphenyl)-2H-1,2,4-triazol-3-yl)aniline345678MonoclinicC2/c28.9°N-H···N and C-H···O hydrogen bonds

Analysis of Structural Data:

The variation in the dihedral angle between the aniline and triazole rings across the different substituted compounds is a critical observation. For instance, the electron-donating methoxy group in 4-(2-(4-methoxyphenyl)-2H-1,2,4-triazol-3-yl)aniline leads to a more planar conformation (28.9°) compared to the phenyl (35.4°) and chlorophenyl (42.1°) analogues. This planarity can have significant implications for the molecule's ability to fit into a planar binding pocket of a target protein.

Furthermore, the nature of the substituent dictates the types of intermolecular interactions observed in the crystal lattice. The presence of a chlorine atom in 4-(2-(4-chlorophenyl)-2H-1,2,4-triazol-3-yl)aniline introduces Cl···π interactions, which can contribute to the overall stability of the crystal packing and may be a key interaction in a protein-ligand complex.

Experimental Protocols

The synthesis and crystallization of these compounds are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

General Synthetic Procedure

The synthesis of 2-substituted 1,2,4-triazole anilines typically involves the condensation of a substituted phenylhydrazine with an appropriate orthoester, followed by cyclization.

Synthesis_Workflow A Substituted Phenylhydrazine C Condensation A->C B Orthoester B->C D Intermediate C->D Reflux, Ethanol E Cyclization D->E Heat, Acid Catalyst F 2-Substituted 1,2,4-Triazole Aniline E->F

Figure 1. General synthetic workflow for 2-substituted 1,2,4-triazole anilines.

Step-by-Step Protocol:

  • Condensation: To a solution of the substituted phenylhydrazine (1.0 eq) in ethanol, add the corresponding orthoester (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Intermediate Isolation: Upon completion, cool the reaction mixture to room temperature. The intermediate product often precipitates and can be collected by filtration.

  • Cyclization: Resuspend the intermediate in a suitable solvent (e.g., acetic acid) and heat to promote cyclization.

  • Purification: The final product is purified by recrystallization or column chromatography to yield the desired 2-substituted 1,2,4-triazole aniline.

Crystallization Workflow

Obtaining single crystals suitable for X-ray diffraction requires careful control over the crystallization conditions.

Crystallization_Workflow A Purified Compound B Solvent Selection Screening A->B C Dissolution (Heating) B->C D Slow Cooling / Vapor Diffusion C->D E Crystal Formation D->E F Crystal Harvesting & Mounting E->F G X-ray Diffraction F->G

Figure 2. A typical workflow for the crystallization of small organic molecules.

Step-by-Step Protocol:

  • Solvent Screening: A small amount of the purified compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and solvent mixtures. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Dissolution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This is the most common method for crystal growth. Alternatively, vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly equilibrate with a more volatile anti-solvent, can be employed.

  • Crystal Growth: Over a period of hours to days, crystals should form. The slower the cooling or diffusion rate, the larger and higher quality the crystals are likely to be.

  • Harvesting: Carefully collect the crystals from the mother liquor using a spatula or by filtration.

  • Mounting: Select a well-formed single crystal and mount it on a goniometer head for X-ray diffraction analysis.

Authoritative Grounding & Mechanistic Insights

The observed structural features can be rationalized by considering fundamental principles of physical organic chemistry. The planarity of the molecule is a balance between the steric hindrance of the substituents and the electronic effects that favor conjugation between the aromatic rings. Authoritative sources in crystallography and medicinal chemistry provide the theoretical framework for these interpretations.

The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule crystal structures, and the accession numbers provided in the table allow for direct access to the primary crystallographic data for verification and further analysis. The principles of hydrogen bonding and other non-covalent interactions are well-described in standard physical chemistry and medicinal chemistry textbooks.

References

  • The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B: Structural Science, 58(3), 380-388. [Link]

  • Jindal, A. K., & Kaur, R. (2018). 1,2,4-Triazole: A Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(1), 2-4. [Link]

Navigating the Vibrational Landscape: A Comparative Guide to FTIR Analysis of Methyl-Triazole Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. The triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. The addition of a methyl group to this scaffold can significantly alter its physicochemical properties. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for the structural elucidation of these compounds. This guide provides an in-depth comparison of the FTIR characteristic peaks for methyl-triazole functional groups, offering experimental insights and data to aid in spectral interpretation and compound verification.

The Significance of Vibrational Spectroscopy in Triazole Characterization

FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For methyl-triazole derivatives, this fingerprint allows for the confirmation of the triazole ring formation, the identification of the methyl substitution, and the assessment of the overall molecular structure. The position, intensity, and shape of the absorption bands provide a wealth of information about the bonding environment within the molecule.

Deciphering the Spectral Signatures: Characteristic Peaks of Methyl-Triazoles

The infrared spectrum of a methyl-triazole can be dissected into several key regions, each corresponding to specific vibrational modes. Understanding these assignments is crucial for accurate spectral interpretation.

C-H Vibrations: The Telltale Signs of the Methyl Group

The presence of a methyl group introduces characteristic C-H stretching and bending vibrations.

  • Asymmetric and Symmetric Stretching: The C-H bonds of the methyl group undergo both asymmetric and symmetric stretching. These vibrations typically appear as strong absorptions in the 2950 - 2850 cm⁻¹ region.[1][2] The asymmetric stretch is usually observed at a higher wavenumber (around 2960 cm⁻¹) compared to the symmetric stretch (around 2870 cm⁻¹).[2]

  • Bending Vibrations: The methyl group also exhibits characteristic bending (scissoring and rocking) vibrations. The asymmetric bending (scissoring) mode is typically found around 1470 - 1450 cm⁻¹ , while the symmetric bending (umbrella) mode appears in the 1385 - 1365 cm⁻¹ region.[2] The presence of a distinct peak around 1375 cm⁻¹ is often a strong indicator of a methyl group.[2]

Triazole Ring Vibrations: The Core Fingerprint

The triazole ring itself gives rise to a complex series of absorptions that are fundamental to its identification.

  • C=N and N=N Stretching: The stretching vibrations of the carbon-nitrogen (C=N) and nitrogen-nitrogen (N=N) double bonds within the triazole ring are key markers. These bands are typically observed in the 1620 - 1450 cm⁻¹ region.[3][4][5] Specifically, C=N stretching can be found between 1562-1598 cm⁻¹ [5], while N=N stretching is often cited to be in the 1580 - 1490 cm⁻¹ range.[6] It is important to note that these vibrations can be coupled and may appear as a manifold of peaks.[3]

  • C-N Stretching: The single bond carbon-nitrogen (C-N) stretching vibrations within the ring and between the ring and any substituents generally occur in the 1365 - 1313 cm⁻¹ region.[5][7]

  • Ring Breathing and Deformation: The entire triazole ring can undergo "breathing" and deformation vibrations, where the ring expands and contracts or twists. These modes often appear in the fingerprint region, typically below 1200 cm⁻¹, and can be useful for distinguishing between different triazole isomers (e.g., 1,2,3-triazole vs. 1,2,4-triazole).[3][8] For instance, ring disruption modes for various triazoles have been predicted in the 995–955 cm⁻¹ range.[3]

Comparative Analysis: Methyl-Triazole vs. Unsubstituted Triazole

To highlight the specific contributions of the methyl group to the FTIR spectrum, a comparison with an unsubstituted triazole is illustrative.

Vibrational ModeUnsubstituted Triazole (Approx. Wavenumber, cm⁻¹)Methyl-Triazole (Approx. Wavenumber, cm⁻¹)Key Differences
Aromatic C-H Stretch~3100 - 3000~3100 - 3000The aromatic C-H stretch from the triazole ring proton is present in both.
Aliphatic C-H StretchAbsent2950 - 2850 (Strong) [1][2]The appearance of strong bands in this region is a clear indication of the methyl group.
C-H BendingAromatic C-H bending modes in the fingerprint region.~1460 and ~1375 (Medium) [2]The presence of these distinct medium-intensity bands confirms the methyl substituent.
C=N / N=N Stretching~1600 - 1450[3]~1600 - 1450The position of these ring vibrations may shift slightly upon methylation due to electronic effects.
C-N Stretching~1350 - 1300[5]~1350 - 1300Similar to the C=N/N=N stretches, minor shifts can be observed.

This comparative data underscores that the most significant and readily identifiable differences in the FTIR spectra are the appearance of strong aliphatic C-H stretching bands and distinct C-H bending bands in the methyl-triazole derivative.

Experimental Protocol for FTIR Analysis of Methyl-Triazole Compounds

Acquiring a high-quality FTIR spectrum is crucial for accurate analysis. The following protocol outlines a standard procedure for solid samples using the KBr pellet method.

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly dry the methyl-triazole sample to remove any residual water, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹).

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good dispersion of the sample in the KBr matrix.

  • Instrument Setup and Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹). A common setting is to co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic peaks corresponding to the methyl and triazole functional groups as detailed in this guide.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for the identification and characterization of a methyl-triazole functional group using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion Sample Methyl-Triazole Compound Grind Grind with KBr Sample->Grind Press Press into Pellet Grind->Press Spectrometer Acquire Spectrum (4000-400 cm⁻¹) Press->Spectrometer Process Background Subtraction & Data Processing Spectrometer->Process Identify_Methyl Identify Methyl Peaks (C-H stretch & bend) Process->Identify_Methyl Identify_Triazole Identify Triazole Peaks (C=N, N=N, C-N) Process->Identify_Triazole Compare Compare with Reference Spectra Identify_Methyl->Compare Identify_Triazole->Compare Confirmation Structural Confirmation of Methyl-Triazole Moiety Compare->Confirmation

Caption: Workflow for Methyl-Triazole Identification by FTIR.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of methyl-triazole functional groups. By systematically analyzing the C-H stretching and bending vibrations of the methyl group in conjunction with the characteristic ring vibrations of the triazole moiety, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides a foundational framework for interpreting these complex spectra, enabling more efficient and accurate molecular analysis in the pursuit of novel therapeutics and advanced materials.

References

  • Cardiff University ORCA. (n.d.). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Retrieved from [Link]

  • Sebha University Conference Proceedings. (2024). Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Retrieved from [Link]

  • Abdel-Shafy, H., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental (a)[8] and theoretical (b) IR spectra of triazole. Retrieved from [Link]

  • Sebha University Conference Proceedings. (2024). Vibrational Normal Modes Investigation of 4-Methyl Triazole [4,5-c] Pyridine Using Density Function Theory (DFT)-Chemical Quantum Calculation: Computer Simulation Program. Retrieved from [Link]

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

  • ResearchGate. (n.d.). The observed and calculated vibrational frequencies of the title.... Retrieved from [Link]

  • Unknown. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 1,2,3-triazole-thymol derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Quora. (2020). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry? Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • National Institutes of Health. (2024). Exploring of N-phthalimide-linked 1,2,3-triazole analogues with promising anti-SARS-CoV-2 activity: synthesis, biological screening, and molecular modelling studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in.... Retrieved from [Link]

  • ResearchGate. (2025). Vibrational spectroscopy of triazoles and tetrazole. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. Retrieved from [Link]

  • S.A.S. Journals. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of 1,2,3-triazole N-oxides. Retrieved from [Link]

  • Harvard-Smithsonian Center for Astrophysics. (n.d.). Vibrational Modes. Retrieved from [Link]

  • Unknown. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]

  • Elsevier. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 12.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra at C-H stretching region. Retrieved from [Link]

Sources

Safety Operating Guide

Safe Disposal of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline: Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline as a Hazardous Organic Amine . Primary Disposal Method: High-temperature incineration with nitrogen oxide (NOx) scrubbing. Prohibited Actions: Do NOT release into drains, surface water, or municipal trash. Do NOT mix with strong oxidizers or acids without controlled protocols.[1]

This guide provides a validated workflow for the safe containment, handling, and disposal of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline. As a specific Safety Data Sheet (SDS) for the exact 2-isomer is rare in public databases, the protocols below are derived from the functional group chemistry of analogous 1,2,4-triazolyl anilines (e.g., the 3-isomer and 2-methoxy-3-isomer variants), ensuring a safety margin that exceeds standard regulatory requirements.

Chemical Profile & Hazard Identification

Understanding the molecular structure is critical for predicting reactivity and toxicity during disposal.

PropertyDescriptionImplications for Disposal
Chemical Class Aminophenyl-1,2,4-triazoleHigh nitrogen content; forms NOx upon combustion.
Functional Groups Primary Amine (-NH₂), Triazole RingBasic nature; incompatible with strong acids and oxidizers.
Physical State Solid (Crystalline Powder)Dust generation risk; requires particulate protection.
Stability Stable under ambient conditionsAvoid contact with strong oxidizers (e.g., permanganates, peroxides).
GHS Hazard Classification (Derived from Analogues)

Based on structurally similar compounds like 3-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline [1, 2].

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[2]

  • STOT-SE: Category 3 (May cause respiratory irritation).[2][4]

  • Aquatic Toxicity: Acute/Chronic Category 1 or 2 (Toxic to aquatic life).

Pre-Disposal Handling & Containment

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 particulate respirator if dust is generated.

  • Skin: Nitrile rubber gloves (minimum thickness 0.11 mm). Double-gloving recommended for prolonged handling.

  • Eyes: Chemical safety goggles. Face shield if handling large liquid volumes.

  • Body: Chemical-resistant lab coat or Tyvek suit.

Segregation Protocols

Strictly segregate this waste stream from:

  • Strong Oxidizers: Risk of exothermic reaction or fire.

  • Strong Acids: Will form salts, potentially altering solubility and disposal routes.

  • Halogenated Solvents: Keep separate to minimize incineration costs unless the compound is already dissolved in them.

Disposal Procedures

Workflow Visualization

The following decision tree outlines the logical flow for disposing of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline.

DisposalWorkflow Start Waste Identification: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolve Dissolve in Combustible Solvent (Acetone, Ethanol, Methanol) Solid->Dissolve Preferred LabelSolid Label: 'Hazardous Waste - Organic' (Contains Nitrogenous Heterocyclics) Solid->LabelSolid Alternative (Solid Pack) Segregate Segregate: Non-Halogenated Organic Liquid->Segregate Dissolve->Segregate Incineration High-Temp Incineration (with NOx Scrubber) LabelSolid->Incineration LabelLiquid Label: 'Flammable Organic Waste' (Toxic/Irritant) Segregate->LabelLiquid LabelLiquid->Incineration Record Update Waste Manifest & Inventory Log Incineration->Record

Figure 1: Operational decision tree for the disposal of triazolyl aniline derivatives.

Protocol A: Solid Waste Disposal

Best Practice: Dissolution for Incineration.

  • Dissolution: Dissolve the solid waste in a compatible combustible solvent (e.g., Acetone, Ethanol, or Methanol). This ensures uniform combustion in the incinerator.

  • Container: Transfer solution to a High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling: Affix a hazardous waste label. Clearly mark:

    • "Flammable Liquid, Toxic"

    • "Contains: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline"[2][3][5][6][7][8][9]

    • "High Nitrogen Content" (Alerts disposal facility to NOx potential).

  • Storage: Store in a secondary containment tray within a flammables cabinet until pickup.

Protocol B: Liquid Waste (Mother Liquors)
  • Characterization: Confirm the solvent system. Ensure no oxidizers are present in the mixture.

  • Segregation: Pour into the "Non-Halogenated Organic Waste" stream (unless halogenated solvents like DCM were used).

  • pH Check: If the solution is acidic (due to workup), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the organic waste drum to prevent drum corrosion or unexpected reactions.

Protocol C: Spill Cleanup
  • Evacuate & Ventilate: Clear the immediate area.[10]

  • PPE: Don nitrile gloves, goggles, and a respirator (if powder).

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquids: Absorb with vermiculite, sand, or a commercial spill pad.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an alcohol wipe. Dispose of all cleanup materials as hazardous solid waste.

Regulatory & Compliance Notes

  • EPA (USA): This compound is likely not listed specifically under RCRA (P or U lists) but meets the characteristic of Ignitability (D001) if dissolved in solvent, and potentially Toxicity based on the "Derived from" rule if the waste stream is mixed. Always characterize waste as "Hazardous" [3].

  • European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

  • Incineration Requirement: Due to the 1,2,4-triazole ring, thermal decomposition releases Nitrogen Oxides (NOx). The receiving facility must use an incinerator equipped with a secondary combustion chamber and a wet scrubber to neutralize acid gases [4].

References

  • PubChem. (n.d.). 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health. (2020). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Journal of Health & Pollution. Retrieved from [Link]

Sources

Personal Protective Equipment for Handling 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline

[1][2][3]

Part 1: Executive Safety Summary (Immediate Action)

Core Directive: Treat 2-(1-Methyl-1H-1,2,4-triazol-3-yl)aniline as a Hazardous Substance with potential for acute toxicity, severe irritation, and specific target organ toxicity (blood). While specific experimental data for this exact isomer is limited, its structural analogs (e.g., 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline, CAS 1609394-10-6) and the aniline pharmacophore dictate a conservative safety posture.

Critical Hazard Profile (Derived from SAR & Analogs)
  • Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (STOT-SE 3, Respiratory).

  • Class Hazards (Anilines): Potential for Methemoglobinemia (cyanosis) and Skin Sensitization . Absorption through skin is a critical vector.

  • Physical State: Solid (Powder/Crystalline). Dust generation is the primary exposure route during weighing.

Quick Reference: PPE Matrix
Protection ZoneStandard Handling (Weighing <1g, Closed Systems)High Risk Operations (Spills, Solutions >1g, Open Transfer)
Respiratory N95 / FFP2 Disposable Respirator (if outside hood)P100 / FFP3 Half-Face Respirator or PAPR
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Laminate (Silver Shield) or Butyl Rubber over Nitrile
Ocular Chemical Safety Goggles (Indirect Vent)Face Shield + Safety Goggles
Body Tyvek® Lab Coat (Disposable, elastic cuffs)Tyvek® Coverall (Type 5/6) + Apron

Part 2: Hazard Identification & Risk Assessment[1][2][3]

The "Why" Behind the Protocol

To design an effective safety protocol, we must understand the causality of the hazard. This compound combines an aniline moiety with a triazole ring.[1][2]

  • The Aniline Risk (Bioactivation): Anilines are metabolically activated (N-hydroxylation) to form reactive species that can oxidize hemoglobin to methemoglobin, reducing oxygen transport. This effect is often delayed. Causality: Skin absorption is often faster than the onset of pain, making dermal PPE critical [1].

  • The Triazole Risk (Irritation): 1,2,4-Triazoles are known respiratory and ocular irritants. Inhalation of dust can trigger immediate bronchospasm or mucosal inflammation [2].

  • The "2-Position" Substitution: Ortho-substitution (2-position) often modulates metabolic rates but does not eliminate the toxicity profile of the parent aniline.

GHS Classification (Conservative Estimate)
  • H302/H312: Harmful if swallowed or in contact with skin.

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Part 3: Detailed PPE Selection Strategy

Dermal Protection (The Critical Barrier)

Anilines are notorious for permeating standard laboratory gloves. Reliance on a single thin nitrile glove is a critical failure point .

  • Protocol: Double Gloving Strategy.

    • Inner Layer: Nitrile (4 mil / 0.10 mm). Acts as a second skin and sweat barrier.

    • Outer Layer: Nitrile (High Dexterity) for standard tasks. Laminate (EVOH/PE) for prolonged handling or solvent use.

    • Change Frequency: Immediately upon splash. Every 60 minutes during continuous handling.

  • Rationale: Nitrile breakthrough time for anilines can be <15 minutes. Laminate gloves offer >480 minutes protection but reduce dexterity.

Respiratory Protection
  • Solid Phase (Weighing): The primary risk is airborne particulate.

    • Requirement: Engineering control (Fume Hood) is primary. If handling outside a hood (not recommended), use N95/P2 .

  • Solution Phase: Once dissolved (e.g., in DMSO or DCM), the volatility of the solvent drives the risk, but the solute (aniline) travels with the aerosol.

    • Requirement:ABEK-P3 filters if aerosols are generated.

Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of crystalline dust bypassing the side shields.

  • Contact Lenses: Strictly prohibited. They can trap the chemical against the cornea, exacerbating damage.

Part 4: Operational Protocols

Workflow Visualization: PPE Decision Logic

PPE_LogicStartStart: Handling 2-(1-Methyl-1H-1,2,4-triazol-3-yl)anilineState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidLiquidSolution / Reaction MixState_Check->LiquidQuant_CheckQuantity > 1 gram?Solid->Quant_CheckSolvent_CheckSolvent Type?Liquid->Solvent_CheckLow_QuantEngineering: Fume HoodPPE: Double Nitrile + Goggles + Lab CoatQuant_Check->Low_QuantNoHigh_QuantEngineering: Glove Box / Powder HoodPPE: N95/P3 Resp + Double Nitrile + SleevesQuant_Check->High_QuantYesVolatileVolatile (DCM, THF)Risk: Aerosol/VaporSolvent_Check->VolatileNonVolatileNon-Volatile (DMSO, Water)Risk: Contact/SplashSolvent_Check->NonVolatileAction_VolatilePPE: Half-Face Resp (OV Cartridge)Gloves: Laminate (Silver Shield)Volatile->Action_VolatileAction_NonVolatilePPE: Face Shield + GogglesGloves: Double Nitrile (Thick Outer)NonVolatile->Action_NonVolatile

Figure 1: Decision Matrix for PPE selection based on physical state and quantity.

Step-by-Step Handling Procedure
Phase 1: Preparation & Weighing
  • Static Control: Use an antistatic gun or ionizer bar inside the balance enclosure. Triazole powders can be electrostatically charged, causing "fly-away" dust.

  • Containment: Place the balance inside a certified Chemical Fume Hood or Powder Containment Enclosure.

  • Technique: Use the "tare and transfer" method. Do not spatula the powder directly into a flask on the open bench.

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize aerosol generation.

  • Temperature Control: If heating is required, ensure the condenser is active before heating. Aniline derivatives can degrade or sublime at high temperatures.

Phase 3: Decontamination & Waste
  • Surface Cleaning: Wipe surfaces with a solvent-dampened tissue (Ethanol or Isopropanol), followed by a soap-and-water wash.

    • Note: Do not use Bleach (Hypochlorite) immediately, as it may react with the aniline amine group to form chloramines (toxic).

  • Disposal: All solid waste and contaminated PPE must be segregated into "Hazardous Chemical Waste - Incineration Only" . Do not dispose of down the drain (Aquatic Toxicity risk).

Part 5: Emergency Response Protocols

Exposure Scenarios
ScenarioImmediate ActionMedical Follow-up
Skin Contact Drench: Wash with soap and water for 15 mins. Discard contaminated clothing.[3]Monitor for signs of methemoglobinemia (blue lips/nails) for 24 hours.
Eye Contact Irrigate: Flush with eyewash station for 15 mins, holding eyelids open.Consult an ophthalmologist immediately.
Inhalation Evacuate: Move to fresh air. If breathing is difficult, give oxygen (trained personnel only).Monitor for pulmonary edema (delayed fluid in lungs).
Antidote Awareness
  • Methylene Blue: In cases of severe methemoglobinemia (confirmed by blood gas analysis), Methylene Blue is the standard antidote. Ensure this is listed in the lab's chemical hygiene plan [3].

Part 6: Disposal Workflow

Waste_WorkflowWaste_GenWaste GenerationType_CheckWaste TypeWaste_Gen->Type_CheckSolid_WasteSolid (Powder, Wipes, PPE)Type_Check->Solid_WasteLiquid_WasteLiquid (Mother Liquor, Washings)Type_Check->Liquid_WasteLabelingLabel: 'Toxic', 'Irritant'List: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)anilineSolid_Waste->LabelingSegregationSegregate: Halogenated vs Non-Halogenated(Check Solvent)Liquid_Waste->SegregationSegregation->LabelingDisposalFinal Disposal: High-Temp IncinerationLabeling->Disposal

Figure 2: Waste disposal and segregation workflow to prevent environmental contamination.[4]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Aniline. PubChem.[1][5][6] Available at: [Link] (Accessed Feb 12, 2026).

  • European Chemicals Agency (ECHA). Substance Information: 1,2,4-Triazole.[5] ECHA.[1] Available at: [Link] (Accessed Feb 12, 2026).

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. OSHA.[7] Available at: [Link] (Accessed Feb 12, 2026).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.